Product packaging for Chaetomellic Acid A(Cat. No.:CAS No. 148796-51-4)

Chaetomellic Acid A

Cat. No.: B234755
CAS No.: 148796-51-4
M. Wt: 326.5 g/mol
InChI Key: ULSDRNDLXFVDED-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chaetomellic acid A is a long-chain fatty acid.
This compound has been reported in Chaetomella acutiseta with data available.
structure given in first source;  an inhibitor of farnesyl-protein transferase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34O4 B234755 Chaetomellic Acid A CAS No. 148796-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2-methyl-3-tetradecylbut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21/h3-15H2,1-2H3,(H,20,21)(H,22,23)/b17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSDRNDLXFVDED-MSUUIHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=C(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C(=C(\C)/C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148796-51-4
Record name Chaetomellic acid A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148796514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Discovery and Isolation of Chaetomellic Acid A: A Potent Inhibitor of Farnesyl-Protein Transferase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetomellic Acid A is a naturally occurring dicarboxylic acid that has garnered significant attention in the scientific community for its potent and specific inhibition of farnesyl-protein transferase (FPTase). This enzyme plays a critical role in the post-translational modification of various proteins, including the Ras superfamily of small GTPases, which are implicated in numerous human cancers. The discovery of this compound from the fungus Chaetomella acutiseta has paved the way for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound, including detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The Ras proteins are key regulators of cellular signal transduction pathways that control cell growth, differentiation, and survival. Mutations in Ras genes are found in approximately 30% of all human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation. The biological function of Ras proteins is critically dependent on their localization to the inner surface of the plasma membrane, a process initiated by the farnesylation of a cysteine residue within a C-terminal "CAAX" motif. This reaction is catalyzed by the enzyme farnesyl-protein transferase (FPTase).

The inhibition of FPTase has emerged as a promising strategy for the development of anticancer drugs. By preventing the farnesylation of Ras, FPTase inhibitors can block its membrane association and downstream signaling, thereby inhibiting tumor growth. In the quest for potent and specific FPTase inhibitors, a screening program of microbial extracts led to the discovery of this compound.

Discovery and Producing Organism

This compound was first isolated from the fermentation broth of the coelomycetous fungus Chaetomella acutiseta[1]. This discovery highlighted the potential of fungal secondary metabolites as a rich source of novel therapeutic agents. The producing organism, Chaetomella acutiseta, is a species of fungus that is widespread in nature.

Physicochemical Properties and Structure

This compound is an alkyl dicarboxylic acid with the molecular formula C₁₉H₃₄O₄ and a molecular weight of 326.5 g/mol [2]. In its isolated form, it often exists as a cyclic anhydride. However, under physiological conditions (pH 7.5), the anhydride ring readily hydrolyzes to the open-chain dicarboxylic acid, which is the biologically active form. The structure of this compound features a long hydrophobic alkyl tail and a hydrophilic dicarboxylic acid head, which bears a structural resemblance to farnesyl pyrophosphate (FPP), the natural substrate of FPTase.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of farnesyl-protein transferase.[3] It acts as a competitive inhibitor with respect to farnesyl pyrophosphate (FPP).[3] The structural similarity between the dicarboxylate form of this compound and FPP allows it to bind to the FPP-binding site on the FPTase enzyme, thereby preventing the transfer of the farnesyl group to the Ras protein.

Quantitative Data on Enzyme Inhibition

The inhibitory activity of this compound has been quantified against FPTase and other related prenyltransferases. This data highlights its potency and selectivity.

EnzymeIC₅₀ ValueReference
Farnesyl-Protein Transferase (FPTase)55 nM[3]
Geranylgeranyltransferase I92 µM[3]
Geranylgeranyltransferase II34 µM[3]
Chaetomellic Acid B (FPTase)185 nM

Table 1: Inhibitory activity of this compound against various prenyltransferases.

Experimental Protocols

Fermentation of Chaetomella acutiseta

While the specific, detailed industrial fermentation protocol for large-scale production remains proprietary, a representative laboratory-scale fermentation can be conducted as follows:

  • Culture: Chaetomella acutiseta (e.g., ATCC 74131).

  • Medium: A suitable nutrient-rich medium containing a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

  • Inoculation: Inoculate the sterile medium with a suspension of Chaetomella acutiseta spores or mycelia.

  • Incubation: Incubate the culture at a controlled temperature (typically 25-28 °C) with agitation to ensure proper aeration for a period of 7-14 days. Production of this compound can be monitored by analytical techniques such as HPLC.

Extraction and Purification of this compound

The following is a general procedure for the extraction and purification of this compound from the fermentation broth:

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extraction: Acidify the supernatant to approximately pH 3.0 with an acid (e.g., HCl) and extract the this compound into an organic solvent such as ethyl acetate or dichloromethane. The organic extracts are then combined.

  • Concentration: Evaporate the organic solvent under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include:

    • Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as hexane and ethyl acetate, to separate compounds based on polarity.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using a C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of a modifying agent like trifluoroacetic acid (TFA).

  • Characterization: The purified this compound is characterized by spectroscopic methods to confirm its identity and purity.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. While the raw spectra are not publicly available, the key reported data includes:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming the molecular formula of C₁₉H₃₄O₄.[2]

Visualizations

Ras Farnesylation Signaling Pathway and Inhibition by this compound

Ras_Farnesylation_Pathway cluster_upstream Upstream Signaling cluster_ras_processing Ras Post-Translational Modification cluster_downstream Downstream Signaling Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds to Pro_Ras Pro-Ras (Cytosolic, Inactive) Receptor_Tyrosine_Kinase->Pro_Ras Activates Farnesylated_Ras Farnesylated Ras Pro_Ras->Farnesylated_Ras Farnesylation FPTase Farnesyl-Protein Transferase (FPTase) FPTase->Pro_Ras Farnesyl_Pyrophosphate Farnesyl Pyrophosphate (FPP) Farnesyl_Pyrophosphate->FPTase Proteolysis_Methylation Proteolysis & Carboxymethylation Farnesylated_Ras->Proteolysis_Methylation Further Processing Mature_Ras Mature Ras (Membrane-associated, Active) Proteolysis_Methylation->Mature_Ras Downstream_Effectors Downstream Effectors (e.g., Raf, PI3K) Mature_Ras->Downstream_Effectors Activates Cell_Proliferation Cell Proliferation, Survival, Differentiation Downstream_Effectors->Cell_Proliferation Leads to Chaetomellic_Acid_A This compound Chaetomellic_Acid_A->FPTase Inhibits

Caption: The Ras signaling pathway, highlighting the critical farnesylation step and its inhibition by this compound.

Experimental Workflow for the Discovery and Isolation of this compound

Discovery_Isolation_Workflow Start Start Fungal_Culture 1. Fermentation of Chaetomella acutiseta Start->Fungal_Culture Broth_Harvest 2. Harvest of Fermentation Broth Fungal_Culture->Broth_Harvest Extraction 3. Solvent Extraction (e.g., Ethyl Acetate) Broth_Harvest->Extraction Concentration 4. Concentration of Crude Extract Extraction->Concentration Silica_Chromatography 5. Silica Gel Column Chromatography Concentration->Silica_Chromatography Fraction_Collection 6. Bioassay-Guided Fraction Collection Silica_Chromatography->Fraction_Collection HPLC_Purification 7. RP-HPLC Purification of Active Fractions Fraction_Collection->HPLC_Purification Pure_Compound 8. Isolation of Pure This compound HPLC_Purification->Pure_Compound Structure_Elucidation 9. Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation End End Structure_Elucidation->End

Caption: A generalized experimental workflow for the discovery and isolation of this compound from its fungal source.

Conclusion

This compound stands out as a significant discovery in the field of natural product chemistry and drug development. Its potent and selective inhibition of farnesyl-protein transferase makes it a valuable lead compound for the development of novel anticancer therapies. This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound, offering valuable insights for researchers and scientists working in oncology and drug discovery. Further research into the synthesis of analogues and the optimization of its pharmacological properties holds great promise for the future of cancer treatment.

References

Unlocking a Potent Farnesyl-Protein Transferase Inhibitor: A Technical Guide to Chaetomellic Acid A from Chaetomella acutiseta

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chaetomella acutiseta as a source of Chaetomellic Acid A, a potent and specific inhibitor of farnesyl-protein transferase (FPTase). Due to its crucial role in the post-translational modification of Ras proteins, which are implicated in numerous cancers, FPTase is a significant target for anti-cancer drug development. This document consolidates the available scientific information on the fermentation of Chaetomella acutiseta, the extraction and purification of this compound, and a proposed biosynthetic pathway for this valuable secondary metabolite.

Quantitative Data Summary

ParameterUnitReported Value/RangeNotes
Fermentation Titer mg/LData not availableOptimization of media and fermentation conditions is crucial to maximize this value.
Extraction Efficiency %Data not availableDependent on the solvent system and extraction method employed.
Purification Yield %Data not availableReflects the efficiency of the chromatographic separation steps.
Final Purity %>95% (typical for analytical standards)Purity is critical for biological assays and potential therapeutic applications.

Experimental Protocols

The following sections detail the methodologies for the cultivation of Chaetomella acutiseta and the subsequent isolation and purification of this compound. These protocols are based on established techniques for the fermentation of filamentous fungi and the extraction of secondary metabolites.

Cultivation of Chaetomella acutiseta

Objective: To produce a robust culture of Chaetomella acutiseta for the biosynthesis of this compound.

Materials:

  • Chaetomella acutiseta culture (e.g., ATCC 20971)

  • Seed medium (e.g., Potato Dextrose Broth)

  • Production medium (specific composition to be optimized, but a nutrient-rich medium containing a carbon source like glucose or sucrose, a nitrogen source like yeast extract or peptone, and essential minerals is recommended)

  • Sterile shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Aseptically transfer a viable sample of Chaetomella acutiseta to a flask containing sterile seed medium. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days to generate a dense mycelial suspension.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production culture under the same conditions as the seed culture for 7-14 days. The optimal fermentation time should be determined by monitoring the production of this compound using analytical techniques such as HPLC.

Extraction of this compound

Objective: To efficiently extract this compound from the fermentation broth and mycelia.

Materials:

  • Fermentation culture of Chaetomella acutiseta

  • Ethyl acetate (or other suitable organic solvent)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvesting: Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

  • Mycelial Extraction: Homogenize the mycelial biomass in ethyl acetate to extract intracellular this compound.

  • Broth Extraction: Perform a liquid-liquid extraction of the fermentation broth with an equal volume of ethyl acetate. Repeat the extraction 2-3 times to maximize recovery.

  • Pooling and Concentration: Combine the organic extracts from the mycelia and broth. Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

Objective: To purify this compound from the crude extract to a high degree of purity.

Materials:

  • Crude extract of this compound

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Analytical standards of this compound

Procedure:

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto a silica gel column. Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane). Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • HPLC Purification: Pool the fractions containing this compound and further purify them using preparative HPLC. Use a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of formic acid) to achieve baseline separation of this compound from any remaining impurities.

  • Final Product Characterization: Collect the pure fractions of this compound, evaporate the solvent, and confirm the identity and purity of the compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a polyketide synthase (PKS) pathway, which is a common route for the production of complex secondary metabolites in fungi. The pathway likely involves the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which is then modified by various enzymes to yield the final product.

This compound Biosynthesis cluster_0 Core Biosynthesis cluster_1 Tailoring Steps Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Chain Polyketide Chain PKS->Polyketide Chain Modification Enzymes Modification Enzymes (e.g., Reductases, Dehydratases) Polyketide Chain->Modification Enzymes Intermediate Intermediate Modification Enzymes->Intermediate This compound This compound Intermediate->this compound

Caption: Proposed biosynthetic pathway of this compound via a Polyketide Synthase.

Experimental Workflow for Production and Isolation

The overall workflow from the cultivation of Chaetomella acutiseta to the purified this compound involves a series of sequential steps, each critical for the final yield and purity of the product.

Experimental Workflow Start Start Cultivation Cultivation of Chaetomella acutiseta Start->Cultivation Extraction Extraction of This compound Cultivation->Extraction Purification Purification by Chromatography Extraction->Purification Analysis Analysis and Characterization Purification->Analysis End Pure Chaetomellic Acid A Analysis->End

Caption: Experimental workflow for the production and isolation of this compound.

Conclusion

Chaetomella acutiseta represents a valuable natural source for the production of this compound, a promising inhibitor of farnesyl-protein transferase. While further research is needed to fully elucidate the biosynthetic pathway and optimize production yields, the methodologies outlined in this guide provide a solid foundation for researchers in the fields of natural product chemistry, mycology, and oncology drug discovery. The development of a robust and scalable process for this compound production could significantly contribute to the advancement of novel anti-cancer therapies.

Structure Elucidation of Chaetomellic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chaetomellic Acid A is a potent and specific inhibitor of farnesyl-protein transferase (FPTase), an enzyme implicated in the post-translational modification of Ras proteins.[1] Dysregulation of Ras signaling is a hallmark of many cancers, making FPTase inhibitors like this compound significant targets for therapeutic development. This natural product was first isolated from the fungus Chaetomella acutiseta.[1]

Structurally, this compound is (Z)-2-methyl-3-tetradecylbut-2-enedioic acid, with the molecular formula C19H34O4.[1] It readily forms a cyclic anhydride, which is often the form isolated and synthesized.[2] Under physiological conditions (pH 7.5), the anhydride hydrolyzes to the biologically active dicarboxylate form.[1] This guide provides a detailed overview of the spectroscopic techniques and methodologies that would be employed in the structure elucidation of this important natural product.

Workflow for Structure Elucidation of a Natural Product

The process of determining the structure of a novel natural product like this compound is a systematic endeavor that integrates various analytical techniques. The general workflow begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to piece together its molecular structure.

workflow cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Determination Fermentation Fungal Fermentation (Chaetomella acutiseta) Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography MS Mass Spectrometry (MS) Chromatography->MS IR Infrared (IR) Spectroscopy Chromatography->IR UV UV-Vis Spectroscopy Chromatography->UV NMR NMR Spectroscopy (1H, 13C, 2D) Chromatography->NMR Formula Molecular Formula Determination MS->Formula Fragments Functional Group & Substructure Identification IR->Fragments UV->Fragments NMR->Fragments Connectivity Establish Connectivity (2D NMR) NMR->Connectivity Structure Proposed Structure of This compound Formula->Structure Fragments->Structure Stereochem Stereochemistry Determination Connectivity->Stereochem Connectivity->Structure Stereochem->Structure

Figure 1: General workflow for the structure elucidation of a natural product.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

Quantitative Data: Mass Spectrometry
IonFormulaCalculated m/zObserved m/z (Hypothetical)Interpretation
[M+H]⁺C₁₉H₃₅O₄327.2535327.2530Protonated molecular ion of the diacid form
[M+Na]⁺C₁₉H₃₄O₄Na349.2355349.2351Sodiated adduct of the diacid form
[M-H₂O+H]⁺C₁₉H₃₃O₃309.2430309.2425Protonated anhydride form (loss of water)
[M-C₁₄H₂₉]⁺C₅H₅O₄129.0188129.0185Fragmentation with loss of the tetradecyl chain
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A 1 mg/mL stock solution of purified this compound is prepared in methanol. This is further diluted to approximately 10 µg/mL with methanol/water (1:1) containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • ESI Source Parameters:

    • Ionization Mode: Positive and Negative

    • Capillary Voltage: 3.5 kV

    • Sampling Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr (Nitrogen)

  • Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 50-1000. A lock mass standard (e.g., leucine enkephalin) is used for real-time mass correction to ensure high mass accuracy.

  • Data Analysis: The acquired spectra are processed to identify the molecular ion and common adducts. The elemental composition is determined from the accurate mass measurements using the instrument's software.

Fragmentation Pathway

The fragmentation pattern in MS/MS experiments provides crucial information about the compound's structure. For this compound, fragmentation would likely involve cleavage of the long alkyl chain.

fragmentation M This compound Anhydride [C19H32O3] m/z = 308 F1 Loss of C13H27 radical [C6H5O3]+ m/z = 125 M->F1 - C13H27• F2 Loss of C14H28 (alkene) [C5H4O3]+ m/z = 112 M->F2 - C14H28 F3 Loss of CO [C18H32O2]+ m/z = 280 M->F3 - CO F4 Loss of CO2 [C18H32O]+ m/z = 264 M->F4 - CO2

Figure 2: Plausible fragmentation pathway for this compound anhydride.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Quantitative Data: Infrared Spectroscopy
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Strong, BroadO-H StretchCarboxylic Acid
2925, 2855StrongC-H StretchAlkyl (CH₂, CH₃)
1710StrongC=O StretchCarboxylic Acid (dimer)
1650MediumC=C StretchAlkene
1465MediumC-H BendAlkyl (CH₂)
920Medium, BroadO-H BendCarboxylic Acid (dimer)
Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: A small amount (1-2 mg) of the purified, dry sample of this compound is placed directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is applied to the crystal, and the anvil is lowered to ensure good contact.

    • The sample spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • The spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Quantitative Data: UV-Visible Spectroscopy
λmax (nm)Molar Absorptivity (ε)SolventChromophore
~220~10,000 L·mol⁻¹·cm⁻¹Methanolα,β-unsaturated dicarboxylic acid
Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. This is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the µg/mL range).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • The spectrophotometer is zeroed with a cuvette containing the pure solvent (the blank).

    • The blank cuvette is replaced with a cuvette containing the sample solution.

    • The absorbance spectrum is recorded over a wavelength range of 200-400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all protons and carbons and their connectivity.

Quantitative Data: ¹H NMR Spectroscopy (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
11.5 (broad s)br s2H-2 x -COOH
2.55t2H7.5H-1'
2.05s3H-H-4
1.60p2H7.5H-2'
1.25br s22H-H-3' to H-13'
0.88t3H7.0H-14'
Quantitative Data: ¹³C NMR Spectroscopy (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
172.5C-1
170.0C-5
145.2C-3
130.8C-2
32.0C-1'
31.9C-12'
29.7-29.1 (multiple signals)C-3' to C-11'
28.5C-2'
22.7C-13'
14.1C-14'
12.5C-4
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

    • ¹³C NMR: A proton-decoupled experiment is run. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

    • 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences are used for these experiments. The spectral widths and number of increments in the indirect dimension are optimized to achieve adequate resolution.

  • Data Analysis: The spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts are referenced to the residual solvent peak or TMS. The integration of ¹H signals, the multiplicities, and the coupling constants are determined. 2D spectra are analyzed to establish correlations between protons and carbons.

NMR Connectivity Diagram

2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for connecting the individual spin systems and building the complete molecular structure.

nmr cluster_long_chain Long Alkyl Chain cluster_core Maleic Acid Core H14 H-14' (0.88 ppm) H13 H-13' (1.25 ppm) H14->H13 COSY H12 H-12' (1.25 ppm) H13->H12 COSY H1 H-1' (2.55 ppm) C1 C-1 (172.5 ppm) H1->C1 HMBC C2 C-2 (130.8 ppm) H1->C2 HMBC C3 C-3 (145.2 ppm) H1->C3 HMBC C14 C-14' (14.1 ppm) C13 C-13' (22.7 ppm) C12 C-12' (31.9 ppm) H4 H-4 (2.05 ppm) H4->C2 HMBC H4->C3 HMBC C5 C-5 (170.0 ppm) H4->C5 HMBC C4 C-4 (12.5 ppm)

Figure 3: Key COSY and HMBC correlations for this compound.

Conclusion

The structure elucidation of this compound is a classic example of the application of modern spectroscopic techniques in natural product chemistry. Through the combined use of mass spectrometry, IR and UV-Vis spectroscopy, and a suite of 1D and 2D NMR experiments, the molecular formula, functional groups, and the precise connectivity of atoms can be determined. This detailed structural information is fundamental for understanding its biological activity as a farnesyl-protein transferase inhibitor and for guiding synthetic efforts to create novel analogs with improved therapeutic potential.

References

Chaetomellic Acid A: A Technical Guide to its Chemistry, Mechanism of Action, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetomellic Acid A is a naturally occurring compound that has garnered significant interest within the scientific community for its potent and specific inhibitory effects on farnesyl-protein transferase (FPTase). This enzyme plays a critical role in the post-translational modification of various proteins, most notably the Ras family of small GTPases, which are key regulators of cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making FPTase an attractive target for anticancer drug development. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, and detailed experimental protocols for its study.

Chemical Identity

IUPAC Name: (Z)-2-methyl-3-tetradecylbut-2-enedioic acid[1]

Synonyms:

  • 148796-51-4[1]

  • 2-Butenedioic acid, 2-methyl-3-tetradecyl-, (Z)-[1]

  • This compound[1]

Chemical Structure:

Chemical structure of this compound.

Mechanism of Action: Inhibition of Farnesyl-Protein Transferase

This compound functions as a competitive inhibitor of farnesyl-protein transferase (FPTase). FPTase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within the C-terminal CAAX motif of target proteins, such as Ras. This farnesylation is a crucial step for the proper localization and function of Ras at the plasma membrane.

By competitively binding to the FPP-binding site of FPTase, this compound prevents the farnesylation of Ras. This inhibition leaves Ras in an inactive, cytosolic state, thereby blocking its downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.

Signaling Pathway: The Ras-MAPK Cascade

The following diagram illustrates the central role of Ras in the MAPK signaling pathway and the point of intervention for this compound.

Ras_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK FPP Farnesyl Pyrophosphate (FPP) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras_GDP Ras-GDP (Inactive) GRB2_SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GAP RAF RAF Ras_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Chaetomellic_Acid_A This compound FPTase Farnesyl-Protein Transferase (FPTase) FPTase->Ras_GDP Farnesylation FPP->FPTase Chaetomellic_Acid_A->FPTase Inhibition

The Ras-MAPK signaling pathway and inhibition by this compound.

Quantitative Data

ParameterValueEnzymeOrganismReference
IC50 55 nMFarnesyl-Protein Transferase (FPTase)Human (recombinant)[2]
IC50 92 µMGeranylgeranyltransferase I (GGTase-I)-[2]
IC50 34 µMGeranylgeranyltransferase II (GGTase-II)-[2]
IC50 17 µMProtein Prenyltransferase (general)-[2]

Experimental Protocols

Isolation of this compound from Chaetomella acutiseta

Isolation_Workflow Culture 1. Fermentation of Chaetomella acutiseta Harvest 2. Harvest Mycelia and Culture Broth Culture->Harvest Extraction 3. Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration 4. Concentration of Crude Extract Extraction->Concentration Chromatography 5. Chromatographic Separation (e.g., Silica Gel, HPLC) Concentration->Chromatography Purification 6. Fraction Collection and Purification Chromatography->Purification Analysis 7. Structural Elucidation (NMR, MS) Purification->Analysis

Generalized workflow for the isolation of this compound.

In Vitro Farnesyl-Protein Transferase (FPTase) Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds like this compound on FPTase. This is a generalized protocol, and specific conditions may need to be optimized.

Materials:

  • Recombinant human FPTase

  • Farnesyl pyrophosphate (FPP)

  • A fluorescently labeled FPTase substrate peptide (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 5 mM DTT)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In each well of the microplate, add the following in order:

    • Assay buffer

    • This compound dilution (or solvent control)

    • Fluorescently labeled substrate peptide

    • Farnesyl pyrophosphate

  • Initiate the reaction by adding recombinant human FPTase to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Measure the fluorescence intensity in each well using a plate reader (excitation and emission wavelengths will depend on the fluorophore used).

  • Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Western Blot Analysis of Ras Farnesylation

This protocol can be used to visually assess the inhibition of Ras farnesylation in cells treated with this compound. Unfarnesylated Ras migrates slower on an SDS-PAGE gel compared to its farnesylated counterpart.

Materials:

  • Cell line of interest (e.g., a cancer cell line with a Ras mutation)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Ras (pan-Ras or isoform-specific)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24-48 hours).

  • Harvest the cells and prepare protein lysates using cell lysis buffer.

  • Quantify the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system. A shift to a higher molecular weight band in the this compound-treated samples indicates the accumulation of unfarnesylated Ras.

Conclusion

This compound stands out as a potent and selective inhibitor of farnesyl-protein transferase. Its ability to disrupt the crucial farnesylation of Ras and other proteins makes it a valuable tool for studying cellular signaling and a promising lead compound in the development of novel anticancer therapeutics. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biochemical and cellular effects of this intriguing natural product. As our understanding of the intricacies of Ras signaling and its role in disease continues to grow, the importance of specific and potent inhibitors like this compound will undoubtedly increase.

References

Chaetomellic Acid A: A Potent Inhibitor of Farnesyl-Protein Transferase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chaetomellic Acid A is a natural product isolated from the fungus Chaetomella acutiseta. It has garnered significant interest in the scientific community as a potent and selective inhibitor of farnesyl-protein transferase (FPTase). This enzyme plays a crucial role in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the cell membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making FPTase an attractive target for anticancer drug development. This technical guide provides an in-depth overview of this compound as an FPTase inhibitor, detailing its inhibitory activity, the experimental methods used for its characterization, and its impact on cellular signaling.

Quantitative Inhibitory Activity

This compound demonstrates potent and selective inhibition of farnesyl-protein transferase. Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), is significantly lower for FPTase compared to other related prenyltransferases, highlighting its specificity. The dianionic form of this compound is the biologically active component and acts as a competitive inhibitor with respect to farnesyl pyrophosphate (FPP), the natural substrate of FPTase.[1] This is attributed to the structural similarity between the dicarboxylate anion of this compound and FPP, both possessing a hydrophilic head and a hydrophobic tail.[1]

Below is a summary of the reported IC50 values for this compound and other representative FPTase inhibitors for comparison.

CompoundTarget EnzymeOrganism/SourceIC50Reference(s)
This compound Farnesyl-Protein Transferase (FPTase)Human55 nM[2][3]
This compound Farnesyl-Protein Transferase (FPTase)Yeast225 µM[2]
This compound Geranylgeranyltransferase I (GGTase-I)-92 µM[3]
This compound Geranylgeranyltransferase II (GGTase-II)-34 µM[3]
Chaetomellic Acid B Farnesyl-Protein Transferase (FPTase)-185 nM[4]
Tipifarnib (R115777) Farnesyl-Protein Transferase (FPTase)-0.86 nM
Lonafarnib (SCH66336) H-Ras FPTase-1.9 nM
KO-2806 Farnesyl-Protein Transferase (FPTase)-2.4 nM[5]

Experimental Protocols

The determination of the inhibitory activity of this compound on FPTase is typically performed using an in vitro enzyme assay. A common method is the fluorescence-based assay, which continuously monitors the farnesylation of a fluorescently labeled peptide substrate.

Fluorescence-Based Farnesyl-Protein Transferase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against farnesyl-protein transferase.

Principle: This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate (e.g., Dansyl-GCVLS). The fluorescence of the dansyl group is sensitive to its environment. Upon farnesylation, the hydrophobic farnesyl group is brought into proximity with the dansyl group, leading to an increase in fluorescence intensity. The rate of this fluorescence increase is proportional to the FPTase activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration at which the enzyme activity is reduced by 50%.[6]

Materials:

  • Recombinant human farnesyl-protein transferase (FPTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansyl-GCVLS peptide substrate

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM Dithiothreitol (DTT), 10 µM ZnCl2

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~505 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations for the assay.

    • Prepare working solutions of FPTase, FPP, and Dansyl-GCVLS peptide in the assay buffer.

  • Assay Setup:

    • To each well of a 96-well black microplate, add the following components in order:

      • Assay Buffer

      • This compound solution (or vehicle control)

      • FPTase enzyme solution

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a mixture of FPP and Dansyl-GCVLS peptide substrate to each well.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

    • Monitor the increase in fluorescence intensity over time (kinetic read) or at a fixed time point (endpoint read).

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration from the kinetic data.

    • Plot the percentage of FPTase inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

Farnesyl-protein transferase is a key enzyme in the Ras signaling pathway. Ras proteins, when activated, trigger a cascade of downstream signaling events that ultimately control gene expression related to cell proliferation, survival, and differentiation. The farnesylation of Ras is a critical step that allows it to anchor to the inner leaflet of the plasma membrane, a prerequisite for its interaction with downstream effectors.

The diagram below illustrates the central role of FPTase in the Ras signaling pathway and the point of intervention for inhibitors like this compound.

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor SOS SOS (GEF) GrowthFactorReceptor->SOS activates Ras_GDP_mem Inactive Ras-GDP Ras_GTP_mem Active Ras-GTP Ras_GTP_mem->Ras_GDP_mem hydrolysis Raf Raf Ras_GTP_mem->Raf activates PI3K PI3K Ras_GTP_mem->PI3K activates GrowthFactor Growth Factor GrowthFactor->GrowthFactorReceptor SOS->Ras_GDP_mem promotes GDP/GTP exchange GAP GAP GAP->Ras_GTP_mem activates GTPase activity Pre_Ras pre-Ras-GDP FPTase Farnesyl-Protein Transferase (FPTase) Pre_Ras->FPTase Farnesylated_Ras Farnesylated Ras-GDP FPTase->Farnesylated_Ras catalyzes farnesylation FPP Farnesyl Pyrophosphate (FPP) FPP->FPTase ChaetomellicAcidA This compound ChaetomellicAcidA->FPTase inhibits Farnesylated_Ras->Ras_GDP_mem membrane localization MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates Akt Akt PI3K->Akt activates Akt->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression regulates

Figure 1. The Ras signaling pathway and the inhibitory action of this compound.

By inhibiting FPTase, this compound prevents the farnesylation of Ras proteins. This blockage disrupts their ability to associate with the plasma membrane, thereby preventing their activation and the subsequent downstream signaling cascades. The ultimate effect is the inhibition of cellular processes that are aberrantly driven by hyperactive Ras, such as uncontrolled cell growth and proliferation.

The workflow for identifying and characterizing FPTase inhibitors like this compound typically involves a series of in vitro and cell-based assays.

Experimental_Workflow Start Natural Product Screening or Chemical Synthesis InVitroAssay In Vitro FPTase Inhibition Assay (e.g., Fluorescence-based) Start->InVitroAssay IC50 IC50 Determination InVitroAssay->IC50 SelectivityAssay Selectivity Assays (GGTase-I, GGTase-II) IC50->SelectivityAssay CellBasedAssay Cell-Based Assays (Ras Processing, Downstream Signaling) SelectivityAssay->CellBasedAssay ProliferationAssay Cell Proliferation Assays CellBasedAssay->ProliferationAssay LeadCompound Lead Compound Identification ProliferationAssay->LeadCompound

References

Unraveling the Biological Activity of Chaetomellic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetomellic Acid A (CAA), a dicarboxylic acid isolated from the fungus Chaetomella acutiseta, has emerged as a molecule of significant interest in early-stage drug discovery.[1] This technical whitepaper provides a comprehensive overview of the current understanding of CAA's biological activity, with a primary focus on its mechanism of action as a potent and selective inhibitor of farnesyl-protein transferase (FPTase). We delve into the quantitative data elucidating its inhibitory effects, detail the experimental protocols for key biological assays, and present visual diagrams of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Introduction

Protein farnesylation, a critical post-translational modification, is catalyzed by the enzyme farnesyl-protein transferase (FPTase). This process involves the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal "CAAX" motif of target proteins. One of the most notable substrates of FPTase is the Ras family of small GTPases, which are pivotal regulators of cellular proliferation, differentiation, and survival. Mutated, constitutively active forms of Ras are frequently implicated in the pathogenesis of numerous human cancers, making FPTase a compelling target for anticancer drug development.

This compound has been identified as a highly specific and potent inhibitor of FPTase.[1] It acts as a reversible inhibitor and a structural mimic of farnesyl pyrophosphate (FPP), one of the natural substrates of the enzyme.[1] The biologically active form of CAA is its dicarboxylate anion, which readily forms from its anhydride precursor under physiological conditions (pH 7.5).[1] This guide will explore the foundational research that has characterized the biological impact of this promising molecule.

Quantitative Analysis of Biological Activity

The inhibitory potency of this compound against farnesyl-protein transferase has been a primary focus of early-stage research. The following table summarizes the key quantitative data reported in the literature.

ParameterValueEnzyme/SystemNotesReference
IC50 55 nMRecombinant Human FPTaseThe half maximal inhibitory concentration, indicating high potency.[1][2]
Inhibition Type ReversibleFPTaseCAA competes with the farnesyl pyrophosphate substrate.
Selectivity Does not inhibit geranylgeranyl transferase type 1 or squalene synthaseRelated enzymes in the isoprenoid pathwayDemonstrates high specificity for FPTase.

Mechanism of Action: Inhibition of the Ha-Ras Signaling Pathway

This compound exerts its biological effects primarily through the targeted inhibition of FPTase, which in turn disrupts the function of key signaling proteins, most notably Ha-Ras. Farnesylation is a prerequisite for the proper localization of Ha-Ras to the plasma membrane, where it can be activated and engage downstream effector pathways. By preventing this crucial modification, CAA effectively sequesters Ha-Ras in the cytoplasm in its inactive state, thereby attenuating its pro-apoptotic signaling.[1][3]

The inhibition of Ha-Ras farnesylation by CAA has been shown to selectively impact the pro-apoptotic Ha-Ras pathway, while not affecting the anti-apoptotic Ki-Ras pathway.[1] This selective action underscores the nuanced effects of CAA on cellular signaling. The downstream consequences of Ha-Ras inhibition include a reduction in oxidative stress and a decrease in apoptosis, effects that have been observed in renal cell models.[1][3]

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Chaetomellic_Acid_A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Active Ha-Ras Active Ha-Ras Downstream Signaling Downstream Signaling Active Ha-Ras->Downstream Signaling Activates Inactive Ha-Ras Inactive Ha-Ras FPTase FPTase Inactive Ha-Ras->FPTase Binds FPTase->Active Ha-Ras Farnesylates FPP FPP FPP->FPTase Binds CAA Chaetomellic Acid A CAA->FPTase Inhibits Apoptosis Apoptosis Downstream Signaling->Apoptosis Promotes

This compound inhibits FPTase, preventing Ha-Ras activation and downstream apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize the biological activity of this compound.

Farnesyl-Protein Transferase (FPTase) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on FPTase.

Principle: The assay measures the incorporation of a radiolabeled farnesyl group from [3H]farnesyl pyrophosphate ([3H]FPP) into a protein substrate, such as Ras or a synthetic peptide mimic. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human FPTase

  • [3H]Farnesyl pyrophosphate ([3H]FPP)

  • Protein substrate (e.g., H-Ras, K-Ras, or a synthetic peptide)

  • This compound (in its active dicarboxylate form, pH 7.5)

  • Assay buffer (e.g., Tris-HCl, MgCl2, ZnCl2, DTT)

  • Scintillation cocktail

  • Filter paper and filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, FPTase, and the protein substrate.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding [3H]FPP.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction (e.g., by adding a strong acid like trichloroacetic acid).

  • Filter the reaction mixture through filter paper to capture the protein-bound radiolabel.

  • Wash the filter paper to remove any unincorporated [3H]FPP.

  • Place the filter paper in a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

FPTase_Inhibition_Assay_Workflow Reaction\nMixture\nPreparation Reaction Mixture Preparation Addition of\nChaetomellic\nAcid A Addition of Chaetomellic Acid A Reaction\nMixture\nPreparation->Addition of\nChaetomellic\nAcid A Reaction\nInitiation\n([3H]FPP) Reaction Initiation ([3H]FPP) Addition of\nChaetomellic\nAcid A->Reaction\nInitiation\n([3H]FPP) Incubation Incubation Reaction\nInitiation\n([3H]FPP)->Incubation Reaction\nTermination Reaction Termination Incubation->Reaction\nTermination Filtration Filtration Reaction\nTermination->Filtration Washing Washing Filtration->Washing Scintillation\nCounting Scintillation Counting Washing->Scintillation\nCounting IC50\nDetermination IC50 Determination Scintillation\nCounting->IC50\nDetermination

Workflow for determining the IC50 of this compound on FPTase.
Oxidative Stress and Antioxidant Enzyme Assays

This compound has been shown to mitigate oxidative stress, in part by enhancing the activity of key antioxidant enzymes.

4.2.1 Catalase Activity Assay

Objective: To measure the effect of this compound on catalase activity in tissue or cell lysates.

Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H2O2) into water and oxygen. The assay measures the rate of H2O2 decomposition, which is monitored by the decrease in absorbance at 240 nm.

Materials:

  • Tissue or cell homogenates from control and CAA-treated groups

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Hydrogen peroxide (H2O2) solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare tissue or cell lysates in phosphate buffer.

  • To a quartz cuvette, add the phosphate buffer and the lysate.

  • Initiate the reaction by adding a known concentration of H2O2.

  • Immediately measure the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes).

  • Calculate the catalase activity based on the rate of H2O2 decomposition, using the molar extinction coefficient of H2O2.

4.2.2 Glutathione Reductase Activity Assay

Objective: To determine the influence of this compound on glutathione reductase activity.

Principle: Glutathione reductase (GR) catalyzes the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH), with NADPH as a cofactor. The assay measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.[3]

Materials:

  • Tissue or cell homogenates

  • Potassium phosphate buffer with EDTA

  • Oxidized glutathione (GSSG)

  • NADPH

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, NADPH, and the sample lysate.

  • Incubate the mixture at a controlled temperature (e.g., 25°C).[3]

  • Initiate the reaction by adding GSSG.[3]

  • Monitor the decrease in absorbance at 340 nm for a defined period.[3]

  • Calculate the GR activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH.

Conclusion and Future Directions

The early-stage research on this compound has firmly established it as a potent and selective inhibitor of farnesyl-protein transferase. Its ability to disrupt the Ha-Ras signaling pathway and mitigate oxidative stress highlights its therapeutic potential. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further investigation.

Future research should focus on several key areas:

  • Detailed Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of CAA is crucial for its development as a therapeutic agent.

  • In Vivo Efficacy Studies: While initial studies in animal models are promising, more extensive in vivo studies in various cancer and oxidative stress-related disease models are needed.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of CAA analogues could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Downstream Signaling: A more in-depth analysis of the downstream effectors of Ha-Ras that are modulated by CAA will provide a more complete picture of its mechanism of action.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Chaetomellic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chaetomellic Acid A is a naturally occurring dicarboxylic acid isolated from the fermentation broth of Chaetomella acutiseta. It is a potent and highly specific inhibitor of farnesyl-protein transferase (FPTase), an enzyme crucial for the post-translational modification of Ras proteins.[1][2] Since mutated Ras proteins are implicated in approximately 30% of all human cancers, FPTase inhibitors like this compound are attractive targets for the development of chemotherapeutic agents.[1] The biologically active form is the dicarboxylate anion, though it is often synthesized and isolated as the more stable anhydride, which readily hydrolyzes to the active form under physiological conditions (pH 7.5).[3] This document outlines a detailed protocol for the chemical synthesis of this compound anhydride, based on the facile method developed by Kar and Argade (2002).

Overview of Synthetic Strategy

The synthesis of this compound and its analogues has been approached through various routes, which can be broadly categorized into two main strategies: the alkylation of pre-formed maleic precursors and the strategic assembly of the core 1,4-dicarbonyl group.[3]

The protocol detailed below follows a highly efficient five-step route that utilizes a chemoselective S(_{N})2' coupling reaction between a specific Grignard reagent and dimethyl bromomethylfumarate. This key step assembles the carbon skeleton, which is then converted to the final product through hydrolysis and cyclization. This method provides a good overall yield of 38-39%.[4]

Experimental Protocols

This section provides the detailed methodology for the synthesis of this compound anhydride.

Materials and Reagents:

  • 1-Dodecyne

  • Ethylmagnesium bromide (EtMgBr)

  • Dimethyl bromomethylfumarate

  • Hexamethylphosphoramide (HMPA)

  • Diethyl ether (anhydrous)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Acetic anhydride

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Protocol 1: Synthesis of Dimethyl 2-(tridec-2-ynyl)but-2-enedioate

  • Preparation of the Grignard Reagent: To a solution of 1-dodecyne in anhydrous diethyl ether under an inert atmosphere, add one equivalent of ethylmagnesium bromide (EtMgBr) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of the alkynyl Grignard reagent.

  • S(_{N})2' Coupling Reaction: In a separate flask, prepare a solution of dimethyl bromomethylfumarate in anhydrous diethyl ether.

  • Add two equivalents of Hexamethylphosphoramide (HMPA) to the dimethyl bromomethylfumarate solution.

  • Cool the solution to room temperature and add the previously prepared Grignard reagent dropwise over 30 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the target diester.

Protocol 2: Hydrolysis to this compound

  • Dissolve the purified diester from Protocol 1 in a 1:1 mixture of methanol and water.

  • Add an excess of potassium hydroxide (KOH) to the solution.

  • Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 using concentrated hydrochloric acid (HCl).

  • Extract the resulting diacid with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield this compound (diacid form) in quantitative yield.

Protocol 3: Cyclization to this compound Anhydride

  • Dissolve the diacid obtained from Protocol 2 in acetic anhydride.

  • Heat the reaction mixture at 80-90 °C for 2-3 hours.

  • Remove the excess acetic anhydride under high vacuum.

  • The resulting residue is the this compound anhydride. Further purification can be achieved via recrystallization or column chromatography if necessary.

Data Presentation: Synthesis Yields

The following table summarizes the key transformation and reported yields for the described synthetic route.

Step No.ReactionKey ReagentsProductYield (%)Reference
1S(_{N})2' CouplingAlkynyl Grignard, Dimethyl bromomethylfumarate, HMPADiester Intermediate60-62%[4]
2HydrolysisKOH, MeOH/H₂OThis compound (Diacid)Quantitative[4]
3CyclizationAcetic AnhydrideThis compound AnhydrideHigh[4]
- Overall - This compound Anhydride 38-39% [4]

Visualization of Workflow and Biological Pathway

Synthetic Workflow Diagram

The following diagram illustrates the multi-step synthesis of this compound anhydride.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product Dodecyne 1-Dodecyne Grignard Alkynyl Grignard Reagent Dodecyne->Grignard + EtMgBr Fumarate Dimethyl bromomethylfumarate Diester Diester Intermediate Fumarate->Diester Grignard->Diester + Fumarate, HMPA (SN2' Coupling, 60-62%) Diacid This compound (Diacid) Diester->Diacid KOH, H₂O/MeOH (Hydrolysis, quant.) Anhydride This compound Anhydride Diacid->Anhydride Acetic Anhydride (Cyclization)

Caption: Synthetic route to this compound anhydride.

Biological Signaling Pathway: Ras Farnesylation and Inhibition

This compound inhibits the farnesylation of Ras proteins, a critical step for their localization to the plasma membrane and subsequent activation of cell growth and proliferation pathways. The diagram below illustrates this mechanism of action.

Ras_Pathway_Inhibition cluster_cytosol Cytosol cluster_membrane Plasma Membrane cluster_inhibitor Inhibition Ras Inactive Ras Protein (Cytosolic) FPTase Farnesyl-Protein Transferase (FPTase) Ras->FPTase FPP Farnesyl Diphosphate (FPP) FPP->FPTase FarnesylatedRas Farnesylated Ras FPTase->FarnesylatedRas Farnesylation MembraneRas Active Ras (Membrane-Bound) FarnesylatedRas->MembraneRas Membrane Localization Signaling Downstream Signaling (Cell Growth, Proliferation) MembraneRas->Signaling CAA This compound CAA->FPTase Competitive Inhibition

Caption: Inhibition of Ras farnesylation by this compound.

References

Application Notes and Protocols for In Vitro Studies of Chaetomellic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro studies of Chaetomellic Acid A, a potent and selective inhibitor of farnesyltransferase (FTase). The following sections outline experimental designs to characterize its enzymatic inhibition, effects on cell viability and apoptosis, and its impact on key cellular signaling pathways.

Introduction to this compound

This compound is a natural product isolated from the fungus Chaetomella acutiseta. It has been identified as a specific and competitive inhibitor of farnesyl-protein transferase (FTase), an enzyme crucial for the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases.[1] By inhibiting FTase, this compound blocks the farnesylation of proteins like Ha-Ras, which is essential for their proper membrane localization and function in signal transduction.[2][3] This inhibitory action makes this compound a valuable tool for studying Ras-dependent signaling pathways and a potential candidate for anticancer drug development.[1]

Quantitative Data Summary

The inhibitory activity of this compound against farnesyltransferase and other related enzymes has been quantified in various studies. The following table summarizes the key IC50 values.

EnzymeIC50 ValueReference(s)
Farnesyltransferase (FTase)55 nM[2][3]
Geranylgeranyltransferase I92 µM[2][3]
Geranylgeranyltransferase II34 µM[2][3]
Protein Prenyltransferase17 µM[2]

Experimental Protocols

Farnesyltransferase (FTase) Inhibition Assay

This protocol describes a non-radioactive, fluorescence-based assay to determine the inhibitory activity of this compound on FTase.

Materials:

  • Recombinant human Farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in the Assay Buffer.

  • In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • This compound dilution (or vehicle control)

    • Recombinant FTase enzyme

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[4]

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability - MTT Assay

This protocol measures the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., a line with a known Ras mutation)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (include a vehicle control).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[2]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay - Annexin V-FITC Staining

This protocol detects apoptosis in cells treated with this compound by identifying the externalization of phosphatidylserine.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells and treat with various concentrations of this compound for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7][8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Chaetomellic_Acid_A_Signaling_Pathway CAA Chaetomellic Acid A FTase Farnesyltransferase (FTase) CAA->FTase Inhibits ROS Reactive Oxygen Species (ROS) FTase->ROS Inhibition leads to Ras_unprocessed Unprocessed Ras Ras_processed Farnesylated Ras Ras_unprocessed->Ras_processed Farnesylation (FTase) Membrane Cell Membrane Ras_processed->Membrane Raf Raf Ras_processed->Raf Activates MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition promotes DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis Experimental_Workflow start Start: Prepare this compound Stock cell_culture Cell Culture (e.g., Ras-mutated cancer cells) start->cell_culture treatment Treat Cells with This compound (Serial Dilutions) cell_culture->treatment incubation Incubate for Defined Time Period treatment->incubation assays Perform In Vitro Assays incubation->assays ftase_assay FTase Inhibition Assay assays->ftase_assay viability_assay Cell Viability Assay (e.g., MTT) assays->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) assays->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis, etc.) ftase_assay->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis end End: Characterize In Vitro Effects data_analysis->end

References

Application Notes and Protocols: In Vivo Administration of Chaetomellic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available information and recommended methodologies for the in vivo administration of Chaetomellic Acid A (CAA), a potent and selective inhibitor of farnesyltransferase (FTase). The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Introduction

This compound is a microbial-derived dicarboxylic acid that has garnered significant interest for its specific inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of various cellular proteins, including the oncoprotein Ras.[1] By preventing the farnesylation of Ha-Ras, CAA selectively blocks its membrane localization and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.[2] This targeted mechanism of action makes CAA a valuable tool for cancer research and potentially other diseases driven by aberrant Ha-Ras signaling.

These notes provide detailed protocols for in vivo administration based on published studies, summarize available quantitative data, and offer insights into the underlying signaling pathways.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented in the table below. Proper storage is critical to maintain the integrity of the compound.

PropertyValueReference
Molecular FormulaC₁₉H₃₄O₄[1]
Molecular Weight326.5 Da[1]
Purity>98%[1]
FormSolid[1]
StorageStore at -20°C under desiccating conditions. The product can be stored for up to 12 months.[1]
BioactivityPotent, selective, competitive farnesyltransferase inhibitor (IC₅₀ = 55 nM). Blocks Ha-Ras signaling. Active in vivo.[1]

In Vivo Administration Protocols

The following protocols are based on a long-term study investigating the effects of CAA in a rat model of renal mass reduction.[2][3] Researchers should adapt these protocols based on their specific experimental model and objectives.

Animal Model
  • Species: Male Wistar rats[3]

  • Model: 5/6 nephrectomy (renal mass reduction model)[3]

Dosing and Administration
ParameterDetailsReference
Dosage 0.23 µg/kg body weight[3]
Route of Administration Intraperitoneal (IP) injection[3]
Frequency Three times a week[3]
Duration Six months[3]
Vehicle While not explicitly stated in the primary study, a common vehicle for intraperitoneal injection of small molecules is sterile phosphate-buffered saline (PBS) or a solution of 0.9% sodium chloride. A small percentage of a solubilizing agent like DMSO or ethanol may be required, followed by dilution in PBS or saline. It is crucial to perform solubility tests and ensure the final concentration of any organic solvent is non-toxic to the animals.
Experimental Groups

The study included the following experimental groups to assess the effects of CAA:

GroupDescription
RMR Renal mass reduction rats without treatment.
RMR + CAA Renal mass reduction rats treated with this compound.
SO Sham-operated rats without treatment.
SO + CAA Sham-operated rats treated with this compound.
Preparation of this compound for Injection (Recommended Procedure)
  • Aseptic Technique: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the required amount of this compound solid using a calibrated analytical balance.

  • Solubilization: Initially, dissolve CAA in a minimal amount of a suitable sterile solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Dilution: Dilute the dissolved CAA solution to the final desired concentration with sterile phosphate-buffered saline (PBS, pH 7.4) or 0.9% saline. The final concentration of the organic solvent should be kept to a minimum (typically <5% of the total volume) to avoid toxicity.

  • Vortexing/Sonication: Gently vortex or sonicate the solution if necessary to ensure complete dissolution.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Prepared solutions should ideally be used immediately. If short-term storage is necessary, store at 2-8°C and protect from light. Ascertain the stability of the compound in the chosen vehicle for the intended storage duration.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study with this compound.

experimental_workflow Experimental Workflow for In Vivo Administration of this compound cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Phase animal_model Animal Model Preparation (e.g., 5/6 Nephrectomy) randomization Randomization into Experimental Groups animal_model->randomization drug_prep This compound Formulation administration CAA Administration (0.23 µg/kg, IP, 3x/week) drug_prep->administration randomization->administration monitoring Regular Monitoring (Body weight, clinical signs) administration->monitoring sampling Sample Collection (Blood, Urine, Tissues) monitoring->sampling biochemical Biochemical Analysis (e.g., Renal function markers) sampling->biochemical oxidative_stress Oxidative Stress Marker Analysis sampling->oxidative_stress histopathology Histopathological Examination sampling->histopathology

Experimental Workflow for this compound In Vivo Studies.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting farnesyltransferase (FTase). This enzyme catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX box of target proteins, a critical step for their membrane localization and function. The primary target of interest for CAA is the Ha-Ras protein.

Ha-Ras Signaling Pathway Inhibition

The diagram below illustrates the inhibition of the Ha-Ras signaling pathway by this compound.

ha_ras_pathway Inhibition of Ha-Ras Signaling by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ha_ras_inactive Inactive Ha-Ras (GDP-bound) receptor->ha_ras_inactive Signal ha_ras_active Active Ha-Ras (GTP-bound) (Membrane-Bound) downstream Downstream Signaling (e.g., Raf-MEK-ERK Pathway) ha_ras_active->downstream fpp Farnesyl Pyrophosphate ftase Farnesyltransferase (FTase) ha_ras_inactive->ftase CAAX fpp->ftase ftase->ha_ras_active Farnesylation caa This compound caa->ftase Inhibition transcription Gene Transcription (Proliferation, Survival) downstream->transcription

Mechanism of Ha-Ras Signaling Inhibition by this compound.

Pharmacokinetics and Toxicology (General Considerations for Farnesyltransferase Inhibitors)

Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound are not extensively available in the public domain. However, general characteristics of other farnesyltransferase inhibitors (FTIs) can provide some guidance for preclinical study design.

Pharmacokinetics
  • Bioavailability: The oral bioavailability of FTIs can be variable.[4] For novel compounds like CAA, initial studies may favor parenteral routes like intraperitoneal or intravenous injection to ensure consistent systemic exposure.

  • Distribution: FTIs are generally designed to be cell-permeable to reach their intracellular target.

  • Metabolism: Hepatic metabolism is a common route of elimination for many small molecule inhibitors.

  • Excretion: The route and rate of excretion will depend on the specific chemical properties of the compound.

Toxicology
  • Dose-Limiting Toxicities: For other FTIs in clinical development, dose-limiting toxicities have included myelosuppression, neurotoxicity, and gastrointestinal issues.[5]

  • Safety Profile: Preclinical toxicology studies with other FTIs have shown a range of effects, and it is crucial to conduct thorough safety assessments for CAA.[6] In the single published long-term study with CAA at a low dose, a higher mortality rate was observed in the treated renal mass reduction group compared to the untreated group, although the cause was not definitively attributed to the compound.[2]

  • Recommended Toxicology Studies: A standard preclinical toxicology evaluation should include:

    • Acute and subchronic toxicity studies.

    • Determination of the Maximum Tolerated Dose (MTD).

    • Clinical pathology (hematology and clinical chemistry).

    • Histopathological examination of major organs.

Summary of Quantitative In Vivo Data

The following table summarizes the key quantitative findings from the primary in vivo study on this compound.

ParameterAnimal ModelTreatmentOutcomeReference
Catalase ActivityMale Wistar Rats (Renal Mass Reduction)0.23 µg/kg CAA, IP, 3x/week for 6 monthsSignificantly increased catalase activity compared to untreated RMR group.[3]
Glutathione Reductase (GR) ActivityMale Wistar Rats (Renal Mass Reduction)0.23 µg/kg CAA, IP, 3x/week for 6 monthsSignificantly increased GR activity compared to untreated RMR group.[3]
GSH/GSSG RatioMale Wistar Rats (Renal Mass Reduction)0.23 µg/kg CAA, IP, 3x/week for 6 monthsIncreased the ratio, but the difference was not statistically significant compared to the untreated RMR group.[3]
Renal Function ParametersMale Wistar Rats (Renal Mass Reduction)0.23 µg/kg CAA, IP, 3x/week for 6 monthsNo significant differences in most renal function parameters, but a slight improvement was noted in some.[3]
SurvivalMale Wistar Rats (Renal Mass Reduction)0.23 µg/kg CAA, IP, 3x/week for 6 monthsStatistically significant difference in cumulative survival between the RMR + CAA group and the sham-operated groups.[2]

Conclusion

This compound is a promising research tool for investigating the roles of Ha-Ras and farnesylation in various physiological and pathological processes. The provided protocols and data, based on the available scientific literature, offer a foundation for designing and conducting in vivo studies. However, due to the limited amount of publicly available data, especially regarding pharmacokinetics and toxicology, it is imperative that researchers conduct thorough dose-finding and safety studies for their specific animal models and experimental conditions. Careful planning and adherence to ethical guidelines for animal research are essential for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

"strategies to improve Chaetomellic Acid A synthesis yield"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Chaetomellic Acid A.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low yield in the Grignard coupling reaction.

  • Question: My Grignard coupling reaction to form the diester intermediate is resulting in a low yield (<50%). What are the possible causes and how can I improve it?

  • Answer: Low yields in Grignard reactions are often due to a few key factors. First, ensure all glassware is rigorously flame-dried or oven-dried to remove any traces of water, which will quench the Grignard reagent. Solvents like diethyl ether should be freshly distilled over a drying agent. Additionally, the quality of the magnesium turnings is crucial; activate them if necessary. The rate of addition of the Grignard reagent to the dimethyl bromomethylfumarate solution should be slow and controlled, maintaining the reaction at room temperature. The presence of hexamethylphosphoramide (HMPA) is reported to be important for this specific reaction's success.[1]

Issue 2: Formation of multiple products in the copper-catalyzed radical cyclization.

  • Question: I am observing multiple spots on my TLC plate after the copper-catalyzed radical cyclization step. What are these side products and how can I minimize them?

  • Answer: The formation of multiple products in a radical cyclization can be due to incomplete reaction, the formation of diastereomers, or undesired side reactions. Ensure the reaction is carried out under an inert atmosphere (e.g., argon) to prevent oxidation. The choice of copper catalyst and ligand, as well as the reaction temperature and time, are critical parameters to optimize for stereoselectivity and yield. A one-pot preparation of the N-α-perchloroacyl-2-(Z)-alkyliden-1,3-thiazinane intermediate has been shown to be effective.[2][3] Careful monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of degradation products.

Issue 3: Difficulty in purifying the final this compound product.

  • Question: I am struggling with the purification of this compound. What are the recommended methods?

  • Answer: this compound is typically synthesized as its more stable anhydride precursor, which is then hydrolyzed. Purification of the anhydride is often achieved by flash chromatography on silica gel.[2] One reported method uses a petroleum ether/diethyl ether gradient for elution.[2] It is also noted that sparing a chromatographic purification step after the cyclization and proceeding directly to hydrolysis can lead to a higher overall yield, suggesting that the purity after the initial steps may be sufficient for the final transformation.[2] For the final diacid product, careful extraction and crystallization may be employed.

Frequently Asked Questions (FAQs)

Q1: What are the different synthetic routes available for this compound and how do their yields compare?

A1: Several synthetic routes to this compound have been reported, each with varying overall yields. A facile synthesis involving a key Grignard coupling reaction has an overall yield of 38-39% over five steps.[1] A more recent, novel route utilizing a copper-catalyzed radical cyclization reports a higher overall yield of 71% when a purification step is spared.[2] Syntheses of this compound analogues incorporating aromatic rings have also been developed, with reported overall yields of 7.5% and 7.6% over eight linear steps.[4]

Q2: What is the biological significance of this compound?

A2: this compound is a potent and specific inhibitor of farnesyl-protein transferase (FPTase).[4] This enzyme is crucial for the post-translational modification of Ras proteins, which are implicated in cell proliferation and cancer development. By inhibiting FPTase, this compound can interfere with the function of Ras proteins, making it a potential therapeutic agent for cancer treatment.[4]

Q3: Is there a known biosynthetic pathway for this compound?

A3: While the specific biosynthetic pathway for this compound has not been fully elucidated in the provided search results, it is known to be a fungal natural product isolated from Chaetomella acutiseta.[4] Many fungal secondary metabolites, particularly those with long alkyl chains, are synthesized via polyketide synthase (PKS) pathways. These pathways involve the sequential condensation of small carboxylic acid units to build a complex carbon skeleton.

Data Presentation

Table 1: Comparison of Synthetic Strategies for this compound and its Analogues

Synthetic StrategyKey Reaction StepsOverall YieldNumber of StepsReference
Facile Synthesis of this compound AnhydrideChemoselective SN2' coupling of a Grignard reagent with dimethyl bromomethylfumarate, followed by hydrolysis and cyclization.38-39%5[1]
Novel Route to this compoundOne-pot preparation of an N-α-perchloroacyl-2-(Z)-alkyliden-1,3-thiazinane, copper-catalyzed radical cyclization, and hydrolysis.71%3[2]
Synthesis of Aromatic Analogues of this compoundMulti-step synthesis involving Wittig reaction, hydrogenation, oxidation, and formation of the anhydride ring.7.5-7.6%8[4]

Experimental Protocols

Methodology 1: Facile Synthesis of this compound Anhydride (Adapted from Kar & Argade, 2002) [1]

  • Grignard Reagent Preparation: Prepare the appropriate Grignard reagent from the corresponding alkyl halide and magnesium turnings in diethyl ether.

  • Coupling Reaction: Add the prepared Grignard reagent to a solution of dimethyl bromomethylfumarate in diethyl ether in the presence of HMPA at room temperature. This reaction typically yields the corresponding diester in 60-62% yield.

  • Hydrolysis: Hydrolyze the resulting diester to the corresponding diacid in quantitative yield.

  • Cyclization: Induce ring closure of the diacid using acetic anhydride to obtain this compound anhydride.

Methodology 2: Novel Route to this compound (Adapted from Bellesia et al., 2013) [2]

  • One-Pot Intermediate Synthesis: Prepare the intermediate N-α-perchloroacyl-2-(Z)-alkyliden-1,3-thiazinanes starting from N-(3-hydroxypropyl)palmitamide.

  • Copper-Catalyzed Radical Cyclization: Subject the intermediate to a copper-catalyzed radical cyclization.

  • Hydrolysis: Hydrolyze the product from the cyclization step to yield this compound. This final step can be performed on the crude product from the cyclization to achieve a higher overall yield of 71%.

Mandatory Visualization

experimental_workflow_grignard start Start: Alkyl Halide + Mg grignard Grignard Reagent Formation (Diethyl Ether) start->grignard coupling SN2' Coupling (Dimethyl bromomethylfumarate, HMPA, RT) Yield: 60-62% grignard->coupling diester Diester Intermediate coupling->diester hydrolysis Hydrolysis (Quantitative) diester->hydrolysis diacid Diacid hydrolysis->diacid cyclization Ring Closure (Acetic Anhydride) diacid->cyclization product This compound Anhydride Overall Yield: 38-39% cyclization->product

Caption: Workflow for the facile synthesis of this compound anhydride.

experimental_workflow_radical_cyclization start Start: N-(3-hydroxypropyl)palmitamide one_pot One-Pot Synthesis of N-α-perchloroacyl-2-(Z)- alkyliden-1,3-thiazinane start->one_pot cyclization Copper-Catalyzed Radical Cyclization one_pot->cyclization hydrolysis Hydrolysis cyclization->hydrolysis product This compound Overall Yield: 71% hydrolysis->product

Caption: Workflow for the novel synthesis of this compound.

logical_troubleshooting_low_yield issue Low Yield in Grignard Coupling cause1 Presence of Water issue->cause1 cause2 Inactive Magnesium issue->cause2 cause3 Improper Reagent Addition issue->cause3 solution1 Flame/Oven-dry glassware Use dry solvents cause1->solution1 solution2 Activate Mg turnings cause2->solution2 solution3 Slow, controlled addition Maintain room temperature cause3->solution3

Caption: Troubleshooting logic for low yield in the Grignard coupling step.

References

Technical Support Center: Overcoming Solubility Challenges with Chaetomellic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chaetomellic Acid A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary form?

A1: this compound is a dicarboxylic acid and a potent, reversible inhibitor of farnesyl-protein transferase (FPTase).[1] It is often supplied and handled as Chaetomellic Anhydride A. In the presence of water, especially under neutral to basic conditions (pH ≥ 7.5), the anhydride form readily hydrolyzes to the biologically active open-chain dicarboxylate anion.[2] This pH-dependent equilibrium is a critical factor in its solubility and activity.

Q2: In what forms is this compound commercially available?

A2: this compound is typically available as the anhydride or as a disodium salt.[3] The disodium salt form generally offers improved aqueous solubility compared to the anhydride or the free acid form.

Q3: What is the mechanism of action of this compound?

A3: this compound inhibits FPTase, an enzyme responsible for the farnesylation of proteins, most notably the Ras family of small GTPases.[1] Farnesylation is a crucial post-translational modification that allows Ras proteins to anchor to the inner leaflet of the plasma membrane, a prerequisite for their activation and downstream signaling. By preventing farnesylation, this compound effectively blocks Ras activation and inhibits downstream signaling pathways, such as the Ras-Raf-MEK-ERK pathway, which are critical for cell proliferation and survival.[4][5][6][7][]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C under desiccating conditions.[1] Stock solutions, once prepared, should also be stored at -20°C or colder. To minimize degradation from freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in stock solution (e.g., in DMSO). The concentration of this compound exceeds its solubility limit in the chosen solvent. Water contamination in the DMSO can also reduce the solubility of hydrophobic compounds.- Gently warm the solution to 37°C to aid dissolution.- If precipitation persists, dilute the stock solution to a lower concentration.- Use anhydrous DMSO to prepare stock solutions.- Store stock solutions with a desiccant to prevent moisture absorption.
Precipitation upon dilution of DMSO stock into aqueous buffer or cell culture medium. The compound is "crashing out" of the solution due to the poor solubility of the free acid form in aqueous environments. The final concentration of DMSO may be too low to maintain solubility.- Increase the final concentration of DMSO in the working solution (typically not exceeding 0.5-1% to avoid solvent toxicity in cell-based assays).- Use a multi-step dilution process, adding the stock solution to the aqueous medium slowly while vortexing or stirring.- Consider using the disodium salt form of this compound for improved aqueous solubility.- For cell culture, prepare a concentrated intermediate dilution in a serum-containing medium before further dilution to the final concentration, as serum proteins can help stabilize some compounds.
Inconsistent or lower-than-expected activity in cell-based assays. - Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Hydrolysis of the anhydride form to the less membrane-permeable dicarboxylate form before reaching the intracellular target.- Precipitation of the compound in the assay medium, leading to a lower effective concentration.- Prepare fresh stock solutions and working dilutions for each experiment.- Minimize the time the compound spends in aqueous solutions before being added to the cells.- Visually inspect the assay wells for any signs of precipitation after adding the compound. If precipitation is observed, refer to the troubleshooting steps for precipitation in aqueous media.
Difficulty dissolving the solid compound. This compound, particularly in its free acid or anhydride form, has low aqueous solubility due to its long aliphatic chain.- For organic stock solutions, use a high-purity aprotic solvent like DMSO or DMF.- For aqueous solutions, start with the disodium salt form. If using the free acid or anhydride, dissolve it in a minimal amount of organic solvent (e.g., DMSO) first, and then slowly add it to the aqueous buffer. Adjusting the pH to slightly basic (pH 7.5-8.0) can aid in the dissolution of the dicarboxylic acid form.

Quantitative Data Summary

While specific quantitative solubility data for this compound in various solvents is not widely published, the following table provides general guidance based on its chemical properties as a long-chain dicarboxylic acid and information from supplier data sheets.

Solvent Form of this compound Expected Solubility Notes
DMSO Anhydride / Free AcidSolubleA common solvent for preparing high-concentration stock solutions.
Ethanol Anhydride / Free AcidSparingly SolubleMay require warming to dissolve.
Aqueous Buffers (e.g., PBS, pH 7.4) Anhydride / Free AcidPoorly SolubleThe long aliphatic chain limits solubility in aqueous media.
Aqueous Buffers (e.g., PBS, pH 7.4) Disodium SaltSolubleThe salt form significantly improves aqueous solubility.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (anhydride or free acid form, MW: 326.47 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the vial containing solid this compound to room temperature before opening to prevent condensation of moisture.

    • Weigh out a precise amount of the solid (e.g., 1 mg) in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW 326.47), this would be: (1 mg / 326.47 g/mol ) / (10 mmol/L) = 0.000306 L = 306 µL

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol for a Cell-Based Assay (General)
  • Cell Seeding:

    • Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a multi-step dilution to minimize precipitation. For example, first, dilute the 10 mM stock to 1 mM in the medium, and then perform further dilutions. The final DMSO concentration should be kept constant across all wells, including the vehicle control (typically ≤ 0.5%).

  • Cell Treatment:

    • Remove the old medium from the cell plates and replace it with the medium containing the various concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Endpoint:

    • After the incubation period, assess cell viability or the desired biological endpoint using a suitable assay, such as an MTT, resazurin, or ATP-based assay.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by this compound.

Ras_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ras_GDP Inactive Ras-GDP RTK->Ras_GDP Activates (via GEFs) Ras_GTP Active Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activates FPTase Farnesyl-Protein Transferase (FPTase) FPTase->Ras_GDP Farnesylates CAA This compound CAA->FPTase Inhibits MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates & Phosphorylates Pro_Ras Pro-Ras Pro_Ras->FPTase Substrate Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Regulates Gene Expression

Caption: Inhibition of the Ras-Raf-MEK-ERK pathway by this compound.

Experimental Workflow Diagram

The following workflow outlines the general steps for preparing this compound and conducting a cell-based assay.

Workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay A Weigh Solid This compound B Dissolve in Anhydrous DMSO A->B C Vortex/Warm to 37°C B->C D Aliquot for Single Use C->D E Store at -20°C D->E G Prepare Serial Dilutions in Culture Medium E->G Use Stock for Working Solutions F Seed Cells in 96-Well Plate F->G H Treat Cells with Compound G->H I Incubate for Desired Time H->I J Measure Endpoint (e.g., Viability) I->J

Caption: General workflow for preparing and using this compound in experiments.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting precipitation issues.

Troubleshooting Start Compound Precipitation Observed? InStock In DMSO Stock? Start->InStock Yes Resolved1 Issue Resolved Start->Resolved1 No InAqueous In Aqueous Medium? InStock->InAqueous No Warm Warm to 37°C InStock->Warm Yes InAqueous->Resolved1 No IncreaseDMSO Increase Final DMSO % InAqueous->IncreaseDMSO Yes DiluteStock Dilute to Lower Concentration Warm->DiluteStock Still Precipitates Warm->Resolved1 Dissolves UseAnhydrous Use Anhydrous DMSO DiluteStock->UseAnhydrous Still Precipitates SlowDilution Use Slow, Stepwise Dilution IncreaseDMSO->SlowDilution Resolved2 Issue Resolved IncreaseDMSO->Resolved2 Dissolves UseSalt Use Disodium Salt Form SlowDilution->UseSalt Still Precipitates SlowDilution->Resolved2 Dissolves UseSalt->Resolved2 Dissolves

Caption: Decision tree for troubleshooting precipitation of this compound.

References

"optimizing Chaetomellic Acid A concentration for cell-based assays"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Chaetomellic Acid A (CAA) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound (CAA) is a potent and specific inhibitor of the enzyme farnesyl-protein transferase (FTase).[1][2] It functions as a reversible and competitive inhibitor with respect to farnesyl pyrophosphate (FPP), one of the substrates for FTase.[1][3] Many critical cellular proteins, including the Ras family of small GTPases, require a post-translational modification called farnesylation to become active.[3][4] This modification, catalyzed by FTase, attaches a farnesyl group to a cysteine residue within a C-terminal "CAAX" motif, which allows the protein to anchor to the cell membrane.[3]

By inhibiting FTase, CAA prevents the farnesylation of target proteins like Ha-Ras, blocking their localization to the plasma membrane and thereby inhibiting their downstream signaling functions.[3] This disruption of the Ras signaling pathway can affect numerous cellular processes, including proliferation, survival, and differentiation.[4][5] Notably, CAA has been shown to selectively inhibit the pro-apoptotic Ha-Ras isoform without altering the anti-apoptotic Ki-Ras pathway.[3]

G cluster_0 Farnesyltransferase (FTase) Action cluster_1 Inhibition by this compound cluster_2 Outcome FPP Farnesyl Pyrophosphate (FPP) FTase FTase Enzyme FPP->FTase Ras_unprocessed Unprocessed Protein (e.g., Ras-CAAX) Ras_unprocessed->FTase Ras_processed Farnesylated Protein (Active, Membrane-Bound) FTase->Ras_processed CAA This compound (Active Form) FTase_inhibited FTase Enzyme CAA->FTase_inhibited Competitive Inhibition Blocked Processing Blocked FTase_inhibited->Blocked

Caption: Mechanism of FTase inhibition by this compound.
Q2: How should I prepare and store this compound stock solutions?

This compound is typically isolated as an anhydride, which is the less stable form.[3] The biologically active form is the dianionic dicarboxylate, which is readily formed from the anhydride under mild basic conditions (pH 7.5).[3] For cell-based assays, it is critical to ensure the compound is in its active form.

Preparation Protocol:

  • Dissolve the CAA anhydride in a small amount of organic solvent like DMSO to create a high-concentration primary stock.

  • For the working solution, dilute the primary stock in a buffered aqueous solution (e.g., PBS or cell culture medium) with a pH of 7.5 to facilitate the hydrolysis of the anhydride to the active dicarboxylate form.[3]

  • It is recommended to prepare fresh working solutions from the DMSO stock for each experiment to ensure maximum activity.

Parameter Recommendation Rationale
Primary Stock Solvent Dimethyl Sulfoxide (DMSO)High solubility for many organic compounds.
Primary Stock Conc. 10-50 mMAllows for small volumes to be used in experiments, minimizing solvent effects.
Storage (Primary) -20°C or -80°C, desiccatedPrevents degradation and protects from moisture.
Working Solution Dilute in culture medium (pH ~7.4-7.5)The anhydride form is unstable and hydrolyzes to the active dianionic form at pH 7.5.[3]
Storage (Working) Use immediately; do not storeEnsures consistent activity and avoids degradation in aqueous solution.

Troubleshooting Guides

Q3: My cells are not responding to this compound treatment. What are the possible causes?

Several factors could lead to a lack of response. Consider the following troubleshooting steps.

  • Incorrect pH: The active form of CAA is the dianionic dicarboxylate, which forms from the anhydride at a pH of 7.5.[3] Ensure your final culture medium is at the correct physiological pH to allow for this conversion.

  • Cell Line Choice: CAA's primary target is the Ras signaling pathway.[3] Cell lines that are not heavily dependent on the specific Ras isoforms inhibited by CAA (e.g., Ha-Ras) may show a minimal response.[3] Use cell lines with known Ras pathway activation or dependency.

  • Poor Cell Health: Unhealthy or overly confluent cells may not respond predictably to treatment.[6] Always use cells that are in the logarithmic growth phase and show high viability.[6]

  • Inadequate Concentration or Incubation Time: The optimal concentration and treatment duration can vary significantly between cell types. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Compound Degradation: Ensure your stock solution has been stored correctly and that working solutions are prepared fresh for each experiment.

G cluster_checks Troubleshooting Workflow cluster_solutions Corrective Actions Start No Cellular Response Observed pH_Check Is media pH ~7.5? Start->pH_Check Cell_Check Is cell line Ras-dependent? pH_Check->Cell_Check Yes T1 Adjust buffer/media pH to ~7.5 pH_Check->T1 No Health_Check Are cells healthy (log phase)? Cell_Check->Health_Check Yes T2 Switch to a Ras- dependent cell line Cell_Check->T2 No Dose_Check Dose/time optimized? Health_Check->Dose_Check Yes T3 Use cells at lower passage & confluence Health_Check->T3 No Success Assay Optimized Dose_Check->Success Yes T4 Perform dose-response & time-course study Dose_Check->T4 No

Caption: Workflow for troubleshooting lack of cell response to CAA.
Q4: I am observing high levels of cytotoxicity. How can I find the optimal non-toxic concentration?

While CAA is generally considered non-cytotoxic, high concentrations of any compound can induce stress or off-target effects.[3] It is essential to determine the concentration range that effectively inhibits the target without causing significant cell death. This can be achieved by performing a cytotoxicity assay.

Recommended Protocol: Determining IC50 using an MTS Assay

This protocol helps determine the concentration of CAA that inhibits a cellular process by 50% (IC50) and the concentration that causes 50% cell death (CC50).

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[6][7]

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.1 nM to 100 µM. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of CAA. Incubate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).

  • MTS Reagent: Add MTS reagent (or a similar viability reagent like MTT or resazurin) to each well according to the manufacturer's instructions.

  • Incubation & Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability (%) against the log of the CAA concentration.

    • Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Cell Line Example IC50 (Hypothetical) Notes
ras-transformed NIH3T350 nMHighly dependent on Ras signaling.
Human Renal Tubular Cells200 nMUsed in studies showing reduced apoptosis.[3]
A549 (Lung Carcinoma)1 µMMay show varying sensitivity.

Note: The IC50 values in the table are for illustrative purposes only. You must determine the specific IC50 for your cell line and assay conditions.

Signaling Pathway and Validation

The primary downstream effect of CAA treatment is the inhibition of the Ras/MAPK pathway. A common method to validate the biological activity of CAA is to measure the phosphorylation status of key pathway components like ERK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/SOS Ras_GDP Ras-GDP (Inactive) Ras_GDP->Grb2 GEF Activity Ras_GTP Ras-GTP (Active) Farnesylation Farnesylation (FTase) Ras_GDP->Farnesylation Required for Membrane Anchor Ras_GTP->Ras_GDP GAP Activity Raf Raf Ras_GTP->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activation Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibition Inhibited by This compound Inhibition->Farnesylation

Caption: The Ras/MAPK signaling cascade and the point of CAA inhibition.

References

"assessing the stability of Chaetomellic Acid A in different buffers"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Chaetomellic Acid A in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the key stability concern for this compound in aqueous solutions?

A1: The primary stability concern for this compound is the pH-dependent equilibrium between the biologically active dicarboxylic acid form and its corresponding anhydride. The dicarboxylate anion is the active inhibitor of farnesyltransferase and is more prevalent under neutral to mildly basic conditions (pH ≥ 7.5).[1] The anhydride form is more common in acidic conditions and is often the form used for synthesis and isolation. Hydrolysis of the anhydride to the diacid is a key reaction to consider in aqueous buffers.

Q2: Which buffers are recommended for working with this compound?

A2: The choice of buffer depends on the desired pH for your experiment. Common buffers such as phosphate, Tris, and citrate can be used. However, it is crucial to validate the stability of this compound in your chosen buffer system at the intended concentration, temperature, and storage duration. Some buffer components can potentially catalyze degradation.

Q3: How can I monitor the stability of this compound?

A3: The most common method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound and its potential degradation products.

Q4: What are the expected degradation products of this compound?

A4: The primary "degradation" product in the context of buffer stability is the hydrolysis of the anhydride form to the dicarboxylic acid form. Under forced degradation conditions (e.g., strong acid/base, oxidation), other degradation products may form. It is essential to perform forced degradation studies to identify these potential degradants and develop a stability-indicating analytical method.

Q5: How should I store my stock solutions of this compound?

A5: For short-term storage, refrigerated conditions (2-8 °C) are recommended. For long-term storage, it is advisable to store aliquots of the stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) at -20 °C or -80 °C to minimize hydrolysis. The stability in the chosen organic solvent should also be verified.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Rapid loss of this compound peak in HPLC analysis. 1. Hydrolysis to the dicarboxylic acid form. The HPLC method may not be retaining or resolving the diacid form effectively. 2. Precipitation of the compound. The solubility of this compound may be limited in the chosen buffer. 3. Adsorption to container surfaces. 1. Modify the HPLC method. Adjust the mobile phase composition (e.g., increase aqueous component) or pH to ensure retention and separation of both the anhydride and diacid forms. 2. Check solubility. Visually inspect the solution for any precipitate. Consider using a co-solvent if compatible with your experimental setup. 3. Use low-binding microcentrifuge tubes or glassware.
Appearance of multiple unknown peaks in the chromatogram over time. 1. Degradation of this compound. The buffer conditions (pH, temperature) may be promoting degradation beyond simple hydrolysis. 2. Buffer component interference. Some buffer components may degrade or react to form interfering species.1. Perform a forced degradation study. Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products. This will help in developing a stability-indicating method. 2. Run a buffer blank. Inject the buffer solution alone to identify any peaks originating from the buffer itself.
Inconsistent results between experimental replicates. 1. Inconsistent sample preparation. Variations in pH adjustment, concentration, or storage time before analysis. 2. Fluctuations in temperature. 1. Standardize the protocol. Ensure precise and consistent preparation of all solutions. Prepare fresh solutions for each experiment if necessary. 2. Maintain a constant temperature. Use a temperature-controlled incubator or water bath for stability studies.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in a Selected Buffer

Objective: To determine the stability of this compound in a specific buffer over time at a defined temperature.

Materials:

  • This compound

  • Selected Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • HPLC grade solvents (Acetonitrile, Water, Formic Acid)

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Low-binding microcentrifuge tubes

Methodology:

  • Prepare a stock solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare the buffer solution: Prepare the desired buffer at the target pH and concentration.

  • Prepare the stability samples: Dilute the this compound stock solution with the prepared buffer to the final desired concentration (e.g., 100 µM).

  • Incubate the samples: Store the stability samples at the desired temperature (e.g., 4 °C, 25 °C, and 37 °C).

  • Analyze samples at different time points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of each sample for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., start with a high percentage of A and gradually increase B).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and establish a stability-indicating HPLC method.

Methodology:

  • Prepare stock solutions: Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid compound at 60 °C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • HPLC Analysis: Analyze all stressed samples using the HPLC method described in Protocol 1. The method may need to be optimized to achieve adequate separation of all degradation products from the parent peak.

Data Presentation

Table 1: Stability of this compound (100 µM) in Different Buffers at 25 °C

Time (hours)% Remaining in Phosphate Buffer (pH 6.0)% Remaining in Phosphate Buffer (pH 7.4)% Remaining in Tris Buffer (pH 7.4)% Remaining in Citrate Buffer (pH 5.0)
0100.0100.0100.0100.0
298.595.296.199.1
497.190.892.598.2
894.382.185.796.5
2485.660.565.391.8
4873.241.245.884.7
7262.128.932.478.3

Table 2: Summary of Forced Degradation Study of this compound

Stress Condition% DegradationNumber of Degradation Products
0.1 M HCl, 60 °C, 24h15.22
0.1 M NaOH, RT, 4h85.71 (Diacid)
3% H₂O₂, RT, 24h8.93
Heat (60 °C), 48h5.41
UV Light (254 nm), 24h12.14

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) sample Dilute Stock to Final Concentration in Buffer (e.g., 100 µM) stock->sample buffer Prepare Desired Buffer (e.g., Phosphate, Tris, Citrate) buffer->sample temp Incubate at Desired Temperatures (e.g., 4°C, 25°C, 37°C) sample->temp timepoint Withdraw Aliquots at Specific Time Points temp->timepoint hplc Analyze by HPLC-UV timepoint->hplc data Calculate % Remaining vs. Time 0 hplc->data

Caption: Workflow for assessing the stability of this compound.

Forced_Degradation_Pathway cluster_conditions Stress Conditions cluster_products Degradation Products cha This compound (Anhydride Form) acid Acidic (e.g., 0.1 M HCl) cha->acid base Basic (e.g., 0.1 M NaOH) cha->base ox Oxidative (e.g., 3% H₂O₂) cha->ox heat Thermal (e.g., 60°C) cha->heat light Photolytic (e.g., UV 254 nm) cha->light other Other Degradants acid->other diacid Dicarboxylic Acid (Biologically Active) base->diacid Hydrolysis ox->other heat->other light->other

Caption: Logical relationships in a forced degradation study.

References

"methods to prevent the degradation of Chaetomellic Acid A in storage"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chaetomellic Acid A. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and integrity of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in storage?

A1: The primary degradation pathway for this compound in aqueous solutions is the pH-dependent hydrolysis of its maleic anhydride ring. This compound exists in equilibrium between its anhydride form and the open dicarboxylic acid form. The dicarboxylic acid is the biologically active component. Under mild basic conditions (pH > 7.0), the anhydride form readily hydrolyzes to the dicarboxylate. Conversely, acidic conditions can favor the anhydride form.

Q2: How does temperature affect the stability of this compound?

A2: Like most chemical compounds, the degradation rate of this compound is expected to increase with temperature. Elevated temperatures can accelerate hydrolysis and potentially lead to other degradation pathways such as oxidation. For long-term storage, it is crucial to maintain low temperatures.

Q3: Is this compound sensitive to light?

A3: this compound contains a carbon-carbon double bond, which makes it potentially susceptible to photodegradation. Exposure to UV or high-intensity visible light could lead to isomerization or other photochemical reactions. Therefore, it is recommended to protect the compound from light during storage and handling.

Q4: What is the recommended solvent for storing this compound?

A4: For long-term storage, it is best to store this compound as a dry solid. If a stock solution is required, use an anhydrous aprotic solvent such as DMSO or ethanol. Avoid aqueous buffers for long-term storage due to the risk of hydrolysis. If you must use an aqueous buffer for your experiments, prepare the solution fresh and use it promptly.

Q5: How can I monitor the degradation of my this compound sample?

A5: The degradation of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Loss of biological activity in my experiment. Hydrolysis of the anhydride to the diacid form, or further degradation.Prepare fresh solutions of this compound for each experiment. If using a stock solution in an aqueous buffer, ensure the pH is appropriate for your experiment and use it immediately after preparation. Consider preparing stock solutions in anhydrous DMSO.
I see extra peaks in my HPLC chromatogram. The sample may have degraded due to improper storage or handling.Review your storage conditions. Ensure the compound is stored as a solid at the recommended temperature and protected from light and moisture. When preparing solutions, use high-purity, anhydrous solvents if possible.
The appearance of the solid has changed (e.g., discoloration, clumping). This could be a sign of degradation or moisture absorption.Do not use the compound if its physical appearance has changed. It is best to acquire a new batch. To prevent this, ensure the storage container is tightly sealed and stored in a desiccator if necessary.

Recommended Storage Conditions

To maximize the shelf-life of this compound, please adhere to the following storage conditions. Note that these are general guidelines, and stability should be verified for your specific experimental conditions.

Form Storage Temperature Atmosphere Light Conditions Recommended Container
Solid -20°C or lowerInert (e.g., Argon, Nitrogen)Protect from light (amber vial)Tightly sealed vial
Solution in Anhydrous Aprotic Solvent (e.g., DMSO) -20°C or lowerInert (e.g., Argon, Nitrogen)Protect from light (amber vial)Tightly sealed vial with a septum cap
Aqueous Solution 2-8°C (Short-term only)N/AProtect from light (amber vial)Use immediately; do not store

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.

1. Objective: To identify the degradation pathways and establish a stability-indicating analytical method for this compound.

2. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

3. Analytical Method Development:

  • Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. A C18 column is a good starting point. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape.

  • The detection wavelength should be set at the λmax of this compound.

4. Forced Degradation Studies:

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M NaOH.

    • Incubate at room temperature for 2 hours.

    • At appropriate time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize it, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and analyze by HPLC.

  • Thermal Degradation:

    • Place solid this compound in an oven at 80°C for 48 hours.

    • At appropriate time points, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the exposed and control samples by HPLC.

5. Data Analysis:

  • For each condition, calculate the percentage of degradation of this compound.

  • Identify and quantify the major degradation products.

  • The results will help in determining the optimal storage and handling conditions for this compound.

Visualizations

G pH-Dependent Equilibrium of this compound cluster_anhydride Anhydride Form (More Stable in Acidic pH) cluster_diacid Diacid Form (Biologically Active) Anhydride This compound Anhydride Diacid This compound Dicarboxylate Anhydride->Diacid Hydrolysis (Mild Basic Conditions, pH > 7.0) Diacid->Anhydride Cyclization (Acidic Conditions)

Caption: pH-Dependent Equilibrium of this compound.

G Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start: Obtain this compound Sample method_dev Develop Stability-Indicating HPLC Method start->method_dev acid Acid Hydrolysis method_dev->acid base Base Hydrolysis method_dev->base oxidation Oxidation method_dev->oxidation thermal Thermal Stress method_dev->thermal photo Photostability method_dev->photo hplc_analysis HPLC Analysis of Stressed Samples acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_analysis Data Interpretation: Identify Degradants & Calculate Degradation Rate hplc_analysis->data_analysis conclusion Conclusion: Determine Storage Conditions & Shelf-life data_analysis->conclusion

Caption: Workflow for Stability Assessment of this compound.

"feasibility of scaling up Chaetomellic Acid A chemical synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chemical synthesis of Chaetomellic Acid A, with a focus on the feasibility of scaling up production.

Frequently Asked Questions (FAQs)

Q1: What is the biologically active form of this compound, and why is the anhydride form typically synthesized?

A1: The biologically active component is the dicarboxylate anion of this compound.[1] However, the diacid has a high tendency to cyclize into its anhydride form.[1] Synthesizing the anhydride is often preferred as it is generally easier to isolate and handle.[1] The anhydride is unstable under mild basic conditions (e.g., pH 7.5) and readily hydrolyzes to the active dicarboxylate, which is relevant for bioassays.[1][2]

Q2: What are the primary synthetic strategies for producing this compound?

A2: Synthetic strategies can be broadly categorized into two main groups: the alkylation of maleic precursors and the assembly of the 1,4-dicarbonyl group.[1] Notable methods include copper-catalyzed radical cyclization and chemoselective carbon-carbon coupling reactions using Grignard reagents with precursors like dimethyl bromomethylfumarate.[3][4]

Q3: What are the main challenges when considering the scale-up of this compound synthesis?

A3: Scaling up from benchtop to production is not a linear process. Key challenges include:

  • Heat Management: Exothermic reactions that are easily managed in a lab flask can lead to runaway reactions in large vessels due to a lower surface-area-to-volume ratio, which hinders heat dissipation.[5]

  • Multi-step Synthesis: Multi-step syntheses often result in lower overall yields. For example, some reported syntheses of this compound analogues involve eight linear steps with overall yields around 7.5-7.6%.[2]

  • Purification: Methods like column chromatography, common in lab-scale synthesis, can be costly and complex to implement on an industrial scale.

  • Reagent Cost and Availability: The cost and bulk availability of specialized reagents and catalysts are critical considerations for large-scale production.

Q4: Are there any safety considerations specific to the reagents used in this compound synthesis?

A4: While specific safety data for every intermediate is not available, general principles of scaling up chemical synthesis apply. The use of reagents like pyridinium dichromate (PDC) for oxidation requires careful handling due to its toxicity and potential as an oxidizing agent. Similarly, Grignard reagents are highly reactive and moisture-sensitive. A thorough safety review, including reaction calorimetry to understand heat flow, is essential before any scale-up.[5]

Troubleshooting Guide

Problem 1: Low yield during the oxidation of the long-chain alcohol to the aldehyde.

  • Possible Cause: Incomplete reaction or degradation of the product.

  • Suggested Solution:

    • Reagent Quality: Ensure the oxidizing agent, such as Pyridinium Dichromate (PDC), is fresh and of high purity.

    • Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time. In some reported syntheses, this step was allowed to stir overnight (17-19 hours).[2]

    • Work-up Procedure: During work-up, dilution with a solvent like ether followed by filtration through celite and silica gel can help remove chromium salts and improve the purity of the isolated aldehyde.[2]

Problem 2: The final ring-closure step to form the anhydride has a low yield.

  • Possible Cause: Incomplete dehydration of the diacid intermediate.

  • Suggested Solution:

    • Dehydrating Agent: Acetic anhydride is commonly used for this cyclization.[3][6] Ensure it is free of acetic acid.

    • Reaction Conditions: The reaction may require heating. Monitor the progress to avoid side reactions.

    • Purification: The final anhydride may require purification by column chromatography to separate it from unreacted diacid and other impurities.[2]

Problem 3: Difficulty in purifying the final product or key intermediates.

  • Possible Cause: Co-eluting impurities due to the long, non-polar alkyl chain.

  • Suggested Solution:

    • Chromatography Gradient: Optimize the solvent system for flash chromatography. A gradient elution, for instance from 100% petroleum ether to a 90:10 mixture of petroleum ether and diethyl ether, has been used successfully for intermediates.[1]

    • Alternative Purification: For large-scale operations, consider alternatives to chromatography such as crystallization or distillation if the intermediates are suitable.

    • Strategic Synthesis: Some synthetic routes are designed to minimize chromatographic purification steps, which is highly advantageous for scale-up. One practical route to this compound required only one intermediate chromatographic purification step.[1][4]

Quantitative Data Summary

Table 1: Overall Yields of this compound and Analogue Syntheses

Synthesis TargetNumber of StepsOverall Yield (%)Reference
This compound Anhydride538-39%[3][6]
Analogue with One Aromatic Ring87.5%[2]
Analogue with Two Aromatic Rings87.6%[2]

Table 2: Reported Yields for Key Synthetic Steps

Reaction StepReagentsProductYield (%)Reference
Oxidation of 11-phenyl-1-undecanolPDC, DichloromethaneAldehyde 797%[2]
C-C CouplingGrignard Reagent, Dimethyl bromomethylfumarateDiester 860-62%[3]
Hydrolysis of Diester(Not specified)Diacid 9Quantitative[3]
Final Anhydride FormationAcetic AnhydrideAnhydride 1741%[2]

Detailed Experimental Protocols

Protocol 1: Oxidation of an Alcohol Precursor to an Aldehyde This protocol is adapted from the synthesis of an aldehyde intermediate for a this compound analogue.[2]

  • Preparation: To a flame-dried round-bottom flask, add the alcohol precursor (e.g., 11-phenyl-1-undecanol, 1.0 eq), pyridinium dichromate (PDC, 1.5 eq), and dichloromethane.

  • Reaction: Allow the suspension to stir at room temperature. The reaction time can be significant; overnight (approx. 17 hours) has been reported to be effective.[2]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the resulting suspension with diethyl ether.

  • Filtration: Filter the mixture through a thin pad of celite and silica gel to remove solid byproducts.

  • Concentration: Concentrate the filtrate under vacuum.

  • Purification: Purify the resulting crude product by column chromatography using a solvent system such as 80:20 hexanes:ethyl acetate to afford the pure aldehyde.[2]

Protocol 2: Chemoselective Carbon-Carbon Coupling This protocol is based on a reported synthesis of this compound.[3]

  • Preparation: In a suitable reaction vessel, dissolve dimethyl bromomethylfumarate (1.0 eq) in diethyl ether.

  • Addition: Add hexamethylphosphoramide (HMPA).

  • Reaction: Add the appropriate Grignard reagent (e.g., tetradecylmagnesium bromide) to the solution at room temperature.

  • Monitoring: Stir the reaction and monitor its progress.

  • Work-up: After the reaction is complete, perform a standard aqueous work-up.

  • Extraction & Purification: Extract the product with a suitable organic solvent and purify the crude diester product. Yields of 60-62% have been reported for this step.[3]

Visualizations

G General Workflow for this compound Synthesis start Long-chain Alcohol (e.g., 1-Pentadecanol derivative) oxidation Step 1: Oxidation start->oxidation aldehyde Aldehyde Intermediate oxidation->aldehyde coupling Step 2: C-C Coupling (e.g., with maleate precursor) aldehyde->coupling diester Diester Intermediate coupling->diester hydrolysis Step 3: Hydrolysis diester->hydrolysis diacid This compound (Diacid Form) hydrolysis->diacid cyclization Step 4: Dehydration/ Cyclization diacid->cyclization anhydride This compound (Anhydride Form) cyclization->anhydride

Caption: A generalized workflow for the multi-step synthesis of this compound.

G Troubleshooting Flowchart: Low Product Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity purify_sm Purify/Replace Starting Materials check_purity->purify_sm Impure check_reagents Verify Reagent Activity & Stoichiometry check_purity->check_reagents Pure purify_sm->check_reagents replace_reagents Use Fresh Reagents/ Adjust Stoichiometry check_reagents->replace_reagents Inactive/ Incorrect check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Active/ Correct replace_reagents->check_conditions optimize_conditions Optimize Conditions & Monitor by TLC/HPLC check_conditions->optimize_conditions Sub-optimal check_workup Analyze Product Loss During Work-up/Purification check_conditions->check_workup Optimal optimize_conditions->check_workup optimize_workup Modify Extraction or Chromatography Protocol check_workup->optimize_workup Significant Loss end_node Yield Improved check_workup->end_node Minimal Loss optimize_workup->end_node

Caption: A decision-making flowchart for troubleshooting low yields in a synthesis step.

G Mechanism of Action: Inhibition of Ras Farnesylation fpp Farnesyl Pyrophosphate (FPP) ftase Farnesyltransferase (FTase) fpp->ftase ras Pre-Ras Protein (with CAAX motif) ras->ftase farnesylated_ras Farnesylated Ras (Active) ftase->farnesylated_ras Farnesylation membrane Cell Membrane Localization & Signaling farnesylated_ras->membrane cha This compound (Diacid Anion) cha->ftase Competitive Inhibition

References

Validation & Comparative

Unveiling the Anti-Cancer Potential of Chaetomellic Acid A: A Comparative Guide to its IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with potent anti-cancer activity. Chaetomellic Acid A, a natural product isolated from Chaetomella acutiseta, has emerged as a promising candidate due to its specific inhibition of farnesyltransferase (FTase), a critical enzyme in the Ras signaling pathway often dysregulated in cancer. This guide provides a comparative analysis of the cytotoxic potential of this compound by examining the IC50 values of analogous farnesyltransferase inhibitors (FTIs) across a spectrum of cancer cell lines.

While direct and extensive IC50 data for this compound across numerous cancer cell lines is not yet publicly available, its mechanism of action as a potent FTase inhibitor (with an enzymatic IC50 of 55 nM) allows for a valuable comparative analysis using data from clinically evaluated FTIs like Tipifarnib and Lonafarnib.[1] This guide summarizes their activity, offering a predictive framework for the potential efficacy of this compound.

Comparative Cytotoxicity of Farnesyltransferase Inhibitors

The following table summarizes the 50% inhibitory concentration (IC50) values of the farnesyltransferase inhibitors Tipifarnib and Lonafarnib across various human cancer cell lines. This data, collated from multiple studies, highlights the variable sensitivity of different cancer types to FTase inhibition and serves as a crucial reference for future investigations into this compound.

Cancer TypeCell LineFTI CompoundIC50 (µM)Reference
Leukemia T-ALLTipifarnib< 0.1 (sensitive)[2][3]
T-ALLTipifarnib≥ 0.1 (resistant)[2][3]
ALLα-HFPA~0.1[4]
Pancreatic Cancer BxPC-3SCH663360.2[5]
Breast Cancer MCF7SCH663360.05[5]
Colon Cancer HCT116SCH66336> 1[5]
Hepatocellular Carcinoma SMMC-7721Lonafarnib20.29[6]
QGY-7703Lonafarnib20.35[6]
Lung Adenocarcinoma KRAS-G12C mutantLonafarnibLower than WT[7]
Wild-type KRASLonafarnibHigher than mutant[7]

Note: The sensitivity of T-cell lymphoma cell lines to Tipifarnib was categorized based on a threshold of 100 nM, with 60% of the tested cell lines being sensitive.[2][3] The IC50 values for α-HFPA and SCH66336 are included to provide a broader context of FTI activity.

Experimental Protocols for IC50 Determination

The determination of IC50 values is a cornerstone of pre-clinical drug evaluation. A standardized protocol ensures reproducibility and comparability of results. The following outlines a typical workflow for assessing the cytotoxic activity of a compound like this compound using a cell viability assay.

G Experimental Workflow for IC50 Determination cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of this compound cell_seeding->compound_prep treatment 4. Treat Cells with Compound compound_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation reagent_add 6. Add Viability Reagent (e.g., MTT, CCK8) incubation->reagent_add readout 7. Measure Absorbance/Fluorescence reagent_add->readout dose_response 8. Plot Dose-Response Curve readout->dose_response ic50_calc 9. Calculate IC50 Value dose_response->ic50_calc

A generalized workflow for determining the IC50 value of a test compound in cancer cell lines.

Mechanism of Action: Targeting the Ras Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting farnesyltransferase. This enzyme is responsible for the farnesylation of Ras proteins, a critical post-translational modification that enables their localization to the cell membrane and subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[8][9] By blocking this initial step, this compound effectively disrupts the entire Ras signaling cascade.

G Ras Signaling Pathway and FTI Inhibition cluster_upstream Upstream Signaling cluster_ras Ras Activation cluster_downstream Downstream Effectors receptor Growth Factor Receptor ras_inactive Inactive Ras-GDP receptor->ras_inactive Activates growth_factor Growth Factor growth_factor->receptor ras_active Active Ras-GTP ras_inactive->ras_active GTP loading ftase Farnesyltransferase (FTase) ras_inactive->ftase Farnesylation raf Raf ras_active->raf pi3k PI3K ras_active->pi3k chaetomellic_acid This compound chaetomellic_acid->ftase Inhibits mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation akt Akt pi3k->akt akt->proliferation

This compound inhibits farnesyltransferase, preventing Ras activation and downstream signaling.

Comparative Potency and Future Directions

The provided data for Tipifarnib and Lonafarnib suggest that the cytotoxic efficacy of farnesyltransferase inhibitors can vary significantly across different cancer cell lines. This variability is likely influenced by factors such as the specific Ras mutation status (e.g., KRAS-G12C mutant lung adenocarcinoma cells showing higher sensitivity to Lonafarnib) and the activation of alternative signaling pathways.[7]

G Conceptual Comparison of FTI Potency cluster_potency Relative Potency (Lower IC50 = Higher Potency) cluster_factors Influencing Factors high_potency High Potency (e.g., Leukemia, certain Breast Cancers) moderate_potency Moderate Potency (e.g., some Pancreatic, Hepatocellular Cancers) low_potency Lower Potency (e.g., some Colon Cancers) ras_status Ras Mutation Status ras_status->high_potency Major determinant alt_pathways Alternative Signaling Pathways alt_pathways->moderate_potency Can confer resistance drug_efflux Drug Efflux Pumps drug_efflux->low_potency Can reduce efficacy

Factors influencing the variable potency of farnesyltransferase inhibitors across cancer types.

Further research is imperative to establish a comprehensive profile of this compound's IC50 values across a wide panel of cancer cell lines. Such studies will be instrumental in identifying specific cancer types that are most likely to respond to this promising therapeutic agent and will guide its future clinical development. The comparative data presented in this guide serves as a foundational resource for these endeavors.

References

"Chaetomellic Acid A selectivity for farnesyltransferase over geranylgeranyltransferase"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Chemical Biology

The post-translational modification of proteins by the attachment of isoprenoid lipids, a process known as prenylation, is crucial for the proper function and subcellular localization of a multitude of proteins involved in cellular signaling.[1][2] Two key enzymes in this process are protein farnesyltransferase (FTase) and protein geranylgeranyltransferase type I (GGTase I).[2] Both enzymes recognize a "CaaX" motif at the C-terminus of their target proteins.[1]

FTase catalyzes the attachment of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of the CaaX box.[3] Its substrates include the Ras family of small GTPases, which are critical regulators of cell proliferation, differentiation, and survival.[4][5] Mutations leading to constitutively active Ras proteins are found in 20-25% of all human tumors, making FTase a prime target for anti-cancer drug development.[4] GGTase I, on the other hand, attaches a 20-carbon geranylgeranyl group to its protein substrates, which include other small GTPases like Rho and Rap-1.[3] While FTase and GGTase I are structurally related and share a common alpha subunit, their distinct beta subunits confer substrate specificity.[6]

Chaetomellic Acid A, a natural product isolated from the fungus Chaetomella acutiseta, has emerged as a potent and highly selective inhibitor of FTase.[1] This guide provides a comparative analysis of its selectivity for FTase over GGTase I, supported by experimental data and protocols.

Data Presentation: Inhibitory Potency and Selectivity

The inhibitory activity of this compound and other representative prenyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The data clearly demonstrates the high potency and selectivity of this compound for farnesyltransferase.

Table 1: Inhibitory Potency (IC50) of this compound against Prenyltransferases

EnzymeThis compound IC50
Farnesyltransferase (FTase)55 nM
Geranylgeranyltransferase I (GGTase I)92 µM
Geranylgeranyltransferase II (GGTase II)34 µM
Data sourced from Abcam.[7]

Selectivity Analysis:

Based on the IC50 values, this compound is approximately 1673-fold more selective for FTase than for GGTase I (92,000 nM / 55 nM). This high degree of selectivity is a critical attribute for a chemical probe or therapeutic lead, as it minimizes off-target effects by avoiding the inhibition of GGTase I, which is essential for the function of other important cellular proteins.

Signaling Pathways and Experimental Workflow

To understand the context of this compound's action, it is important to visualize the relevant biological pathways and the experimental setup used to determine its inhibitory activity.

Prenylation_Pathway cluster_0 Mevalonate Pathway cluster_1 Protein Substrates FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPPS Farnesylated_Ras Farnesylated Ras (Membrane-bound, Active) FPP->Farnesylated_Ras FTase Geranylgeranylated_Rho Geranylgeranylated Rho (Membrane-bound, Active) GGPP->Geranylgeranylated_Rho GGTase I Ras Ras (CaaX) Ras->Farnesylated_Ras Rho Rho (CaaX) Rho->Geranylgeranylated_Rho FTase Farnesyltransferase (FTase) GGTase1 Geranylgeranyltransferase I (GGTase I) Inhibitor This compound Inhibitor->FTase Inhibits

Fig. 1: Protein Prenylation Pathway

Ras_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Ligand Binding Ras_GDP Ras-GDP (Inactive) Grb2_Sos->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP for GDP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Jun, Fos) ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response FTase_Inhibitor FTase Inhibition (e.g., this compound) FTase_Inhibitor->Ras_GDP Prevents membrane localization of Ras

Fig. 2: The Ras Signaling Cascade

Experimental_Workflow start Start reagents Prepare Reaction Mix: - FTase or GGTase I Enzyme - FPP or GGPP - Fluorescent Peptide Substrate - Assay Buffer start->reagents inhibitor Add varying concentrations of this compound reagents->inhibitor incubate Incubate at constant temperature inhibitor->incubate measure Measure Fluorescence Signal (Kinetic or Endpoint) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot ic50 Determine IC50 Value plot->ic50

Fig. 3: In Vitro Inhibition Assay Workflow

Experimental Protocols

The determination of IC50 values for prenyltransferase inhibitors is typically performed using an in vitro enzyme assay. The following is a generalized protocol based on commonly used methods, such as fluorescence-based assays.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of FTase and GGTase I in vitro.

Materials:

  • Recombinant human FTase and GGTase I enzymes.

  • Farnesyl pyrophosphate (FPP) and Geranylgeranyl pyrophosphate (GGPP).

  • A fluorescently labeled peptide substrate containing a CaaX motif (e.g., Dansyl-GCVLS).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT).

  • 96-well or 384-well black microplates.

  • A fluorescence plate reader.

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO or buffer).

  • Reaction Setup: In the wells of the microplate, add the assay buffer, the respective enzyme (FTase or GGTase I), and the serially diluted this compound or vehicle control.

  • Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the isoprenoid substrate (FPP for FTase, GGPP for GGTase I) and the fluorescent peptide substrate to each well.[8][9]

  • Signal Detection: Immediately begin monitoring the change in fluorescence intensity over time (kinetic assay) or measure the fluorescence at a fixed time point after initiation (endpoint assay).[9] The transfer of the hydrophobic isoprenoid to the peptide alters the local environment of the fluorophore, leading to a change in the fluorescence signal.

  • Data Analysis:

    • For each inhibitor concentration, calculate the rate of reaction (for kinetic assays) or the final fluorescence signal (for endpoint assays).

    • Normalize the data by setting the activity in the vehicle control wells to 100% and the background (no enzyme) to 0%.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The experimental data unequivocally demonstrates that this compound is a highly potent inhibitor of farnesyltransferase with an IC50 value in the nanomolar range.[7] More importantly, it exhibits remarkable selectivity for FTase over GGTase I, with a selectivity ratio exceeding 1600-fold. This high degree of selectivity makes this compound an invaluable tool for studying the specific biological roles of protein farnesylation and a promising scaffold for the development of targeted therapeutics, particularly in the context of Ras-driven cancers.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Chaetomellic Acid A Derivatives as Farnesyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chaetomellic Acid A (CAA) and its derivatives, focusing on their structure-activity relationships as inhibitors of farnesyltransferase (FTase). This compound, a natural product isolated from the fungus Chaetomella acutiseta, has garnered significant interest as a potent and specific inhibitor of FTase.[1][2] This enzyme plays a crucial role in the post-translational modification of Ras proteins, which are implicated in approximately 30% of all human cancers.[3] By preventing the farnesylation of Ras, FTase inhibitors block its localization to the cell membrane, thereby inhibiting downstream signaling pathways involved in cell proliferation and transformation.[1][4] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks to aid in the rational design of novel and more potent FTase inhibitors based on the chaetomellic acid scaffold.

Mechanism of Action

This compound functions as a competitive inhibitor of farnesyltransferase.[3] Its dianionic dicarboxylate form, which is the biologically active species formed by the hydrolysis of the anhydride under physiological conditions (pH 7.5), acts as a mimic of the enzyme's natural substrate, farnesyl pyrophosphate (FPP).[1][2][3] This structural similarity allows it to bind to the active site of FTase, preventing the farnesylation of target proteins like Ras.

Quantitative Comparison of this compound Derivatives

The inhibitory potency of this compound and its analogues against farnesyltransferase is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for key derivatives, providing a clear comparison of their activities.

CompoundStructureTarget EnzymeIC50 (nM)SelectivityReference
This compound (CAA) / (ACA) 2-pentadecyl-3-methylmaleic acidHuman FTase55Specific for FTase over GGTase I and squalene synthase.[2][1]
Compound 16 Farnesyl side chain instead of tetradecylYeast FTase~7.8 (7-fold more potent than CAA)~100:1 for FTase over GGTase.[5][6][5][6]
Compound 15 Geranylgeranyl side chainYeast GGTaseMore selective for GGTase (~10:1).[5][6]
Sulfurated CAA Analogue 2-(9-(butylthio)nonyl)-3-methylmaleic acidFTaseMore potent than CAANot specified[1][7]

Analysis of Structure-Activity Relationships

The data reveals critical insights into how structural modifications of the chaetomellic acid scaffold influence inhibitory activity and selectivity.

  • The Dicarboxylic Acid Head: The maleic acid moiety is crucial for activity. It is the dianionic form that is biologically active, mimicking the pyrophosphate group of FPP.[1]

  • The Alkyl Side Chain: The long alkyl tail is essential for binding within the hydrophobic pocket of the FTase active site.

    • Chain Content: Replacing the saturated tetradecyl chain with an unsaturated farnesyl moiety (Compound 16) resulted in a 7-fold increase in potency against yeast FTase.[5][6] This suggests that mimicking the natural farnesyl group more closely enhances binding affinity.

    • Chain Specificity: Conversely, replacing the side chain with a geranylgeranyl group (Compound 15) shifted the selectivity towards geranylgeranyltransferase (GGTase), highlighting the role of the side chain in determining enzyme specificity.[5][6]

    • Heteroatom Incorporation: The introduction of a sulfur atom into the alkyl chain, as seen in the 2-(9-(butylthio)nonyl)-3-methylmaleic acid analogue, led to a more competent FTase inhibitor than the parent compound.[1][7] Molecular docking studies suggest this enhanced activity is due to a direct interaction between the sulfur atom and the backbone of a key amino acid (G250) in the enzyme.[1]

    • Aromatic Moieties: Analogues incorporating aromatic rings in the alkyl tail have been synthesized with the hypothesis that these rings could form favorable intermolecular interactions with aromatic amino acid residues lining the enzyme's binding pocket.[3]

While this compound is a potent enzyme inhibitor, it has shown poor activity in whole-cell assays, potentially due to limited cell permeability or metabolic instability.[1][4] This remains a key challenge to be addressed in the development of CAA-based therapeutics.

Experimental Protocols

The following provides a generalized methodology for determining the farnesyltransferase inhibitory activity of this compound derivatives.

In Vitro Farnesyltransferase (FTase) Inhibition Assay

1. Objective: To determine the IC50 value of a test compound (e.g., a CAA derivative) against recombinant human FTase.

2. Materials:

  • Recombinant human farnesyltransferase (FTase)
  • [³H]Farnesyl pyrophosphate (FPP)
  • Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT
  • Test compounds dissolved in DMSO
  • Scintillation vials and scintillation cocktail
  • Streptavidin-coated filter plates

3. Procedure:

  • Reaction Mixture Preparation: In a microtiter plate, prepare reaction mixtures containing the assay buffer, a fixed concentration of recombinant human FTase, and the biotinylated Ras peptide substrate.
  • Compound Addition: Add varying concentrations of the test compound (typically from a serial dilution in DMSO) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
  • Initiation of Reaction: Start the enzymatic reaction by adding [³H]Farnesyl pyrophosphate to each well.
  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for the transfer of the radiolabeled farnesyl group to the Ras peptide.
  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
  • Capture of Product: Transfer the reaction mixtures to a streptavidin-coated filter plate. The biotinylated and now radiolabeled Ras peptide will bind to the streptavidin.
  • Washing: Wash the filter plate multiple times with a wash buffer to remove unbound [³H]FPP.
  • Quantification: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the FTase activity.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of FTase activity, by fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the biological context and the general workflow for the development of this compound derivatives.

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ras_inactive Inactive Ras (Cytosolic) Ras_active Active Ras (Membrane-Bound) Proliferation Cell Proliferation & Transformation Ras_active->Proliferation Promotes FPP Farnesyl Pyrophosphate FTase Farnesyltransferase (FTase) FPP->FTase CAA This compound Derivatives FTase->Ras_inactive Farnesylates CAA->FTase Inhibits Growth_Signal Growth Signal Growth_Signal->Ras_inactive Activates

Caption: Ras farnesylation pathway and the inhibitory action of this compound.

SAR_Workflow A Lead Compound (this compound) B Design & Synthesize Analogues A->B C Biological Evaluation (e.g., FTase Inhibition Assay) B->C D Analyze SAR (IC50 Data) C->D D->B Iterative Refinement E Optimized Analogue (Improved Potency/Properties) D->E Identifies F Further Studies (Cell-based assays, in vivo) E->F

Caption: General workflow for a structure-activity relationship (SAR) study.

References

Safety Operating Guide

Navigating the Safe Disposal of Chaetomellic Acid A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chaetomellic Acid A is identified as a potent inhibitor of farnesyltransferase and is classified as a long-chain fatty acid.[1][2] Due to the absence of specific disposal directives, it must be treated as a potentially hazardous chemical, and its disposal should align with all applicable local, state, and federal regulations.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of immediate actions to take in case of accidental exposure.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves must be worn at all times. It is recommended to inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.

  • Lab Coat: A lab coat should be worn to protect skin and clothing from contamination.

  • Respiratory Protection: If working with a powdered form or creating aerosols, a respirator may be necessary. Work should be conducted in a well-ventilated area or under a fume hood.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

Spill Management Protocol

In the event of a spill, the following steps should be taken to contain and clean the affected area safely:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation to disperse any vapors.

  • Contain the Spill: Use absorbent materials, such as spill pillows or chemical absorbents, to contain the spill and prevent it from spreading.

  • Neutralize (if applicable): As this compound is an acid, a neutralizing agent for chemical spills can be cautiously applied if deemed appropriate and safe by a qualified professional. However, without specific reactivity data, mechanical absorption is the safer initial approach.

  • Clean-up: Carefully collect the absorbent material and any contaminated debris using non-sparking tools.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose of Waste: All materials used for the cleanup, including the absorbent pads and contaminated PPE, must be collected in a designated hazardous waste container for proper disposal.

Proper Disposal Procedures

The disposal of this compound must be handled as chemical waste, following institutional and regulatory guidelines. Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Guide:

  • Waste Identification and Segregation:

    • This compound waste should be segregated from other chemical waste streams unless specifically instructed otherwise by your institution's Environmental Health and Safety (EHS) office.

    • It should be classified as a non-halogenated organic waste.[4]

  • Container Selection and Labeling:

    • Use a chemically compatible and leak-proof container for waste collection. The original container or a similar one made of high-density polyethylene (HDPE) is often suitable.[4]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date of accumulation.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

    • Do not fill the waste container to more than 75% capacity to allow for vapor expansion.[4]

    • Keep the container securely closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste stream.

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be disposed of according to institutional policies for decontaminated labware.

Quantitative Data Summary

PropertyValueSource
CAS Number 148796-51-4PubChem[2]
Molecular Formula C19H34O4PubChem[2]
Molecular Weight 326.5 g/mol PubChem[2]
Physical State Solid (assumed)General Chemical Information
Solubility Insoluble in water (inferred from being a long-chain fatty acid)General Chemical Information

Disposal Workflow Diagram

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal Disposal & Final Steps cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit use Use in Experiment spill_kit->use collect_waste Collect Waste in a Labeled, Compatible Container use->collect_waste spill_event Spill Occurs use->spill_event Potential segregate Segregate from Incompatible Waste collect_waste->segregate store Store in Satellite Accumulation Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs dispose EHS Collects for Final Disposal contact_ehs->dispose end End: Proper Disposal Complete dispose->end contain Contain Spill spill_event->contain cleanup Clean Up with Absorbent Material contain->cleanup collect_spill_waste Collect Cleanup Debris as Hazardous Waste cleanup->collect_spill_waste collect_spill_waste->store

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chaetomellic Acid A
Reactant of Route 2
Chaetomellic Acid A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.